Bcrp-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13N7 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H13N7/c20-26-25-15-7-5-14(6-8-15)22-19-16-3-1-2-4-17(16)23-18(24-19)13-9-11-21-12-10-13/h1-12H,(H,22,23,24) |
InChI Key |
RKCAPAXYHIXQLP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bcrp-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action for Bcrp-IN-2, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This compound belongs to the quinazolinamine class of compounds and offers a unique mode of action, including photo-activated inhibition, making it a valuable tool for studying BCRP-mediated multidrug resistance (MDR).
Core Mechanism of Action
This compound functions as a competitive inhibitor of the BCRP transporter, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1][2][3] The primary mechanism involves direct interaction with the transporter, leading to a reversal of BCRP-mediated drug resistance.
Key mechanistic characteristics include:
-
Stimulation of ATPase Activity : this compound has been shown to significantly stimulate the ATP hydrolysis activity of the BCRP transporter.[1][2] This is a strong indicator that this compound acts as a BCRP substrate. By competing with other substrates for binding and transport, it competitively inhibits their efflux from the cell.
-
Increased Intracellular Substrate Accumulation : By blocking the efflux function of BCRP, this compound leads to an increased intracellular concentration of BCRP substrates. This has been experimentally verified by observing a higher accumulation of mitoxantrone (B413), a known BCRP substrate, in BCRP-overexpressing H460/MX20 cells in the presence of this compound.[1][2]
-
Photo-Activated Inhibition : A distinguishing feature of this compound is its azide (B81097) group, which allows it to function as a photoaffinity label.[1][2] Upon activation with ultraviolet (UV) light, its inhibitory effect on BCRP is significantly enhanced. This property makes this compound a valuable research probe for covalently labeling and studying the drug-binding sites of the BCRP transporter.
The proposed mechanism suggests that this compound binds to the substrate-binding pocket of the BCRP transporter, thereby competing with chemotherapeutic drugs. This interaction stimulates ATP consumption by the transporter but ultimately prevents the efflux of the co-administered drug, restoring its intracellular concentration and therapeutic efficacy.
Caption: Competitive inhibition of BCRP-mediated drug efflux by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound (referred to as compound 33 in the source literature) and related quinazolinamine derivatives.
| Parameter | Cell Line | Substrate | Value/Effect | Reference |
| BCRP Inhibition | H460/MX20 | Mitoxantrone | Potent reversal of resistance. At 5 µM, reduced Mitoxantrone IC50 from 6.50 µM to 0.24 µM. | [2] |
| ATPase Activity | BCRP Vesicles | ATP | Significant stimulation of BCRP's ATPase activity, indicating substrate-like interaction. | [1][2] |
| Photo-Activation | - | - | Inhibitory effect on BCRP is significantly enhanced following UV light activation. | [1][2] |
| P-gp Inhibition | - | - | Does not significantly inhibit P-glycoprotein (P-gp), indicating selectivity for BCRP. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below. These are based on standard protocols and the specific methods reported in the primary literature.[4][5]
Mitoxantrone Accumulation Assay
This assay quantifies the ability of this compound to inhibit the efflux of a fluorescent BCRP substrate, mitoxantrone, from cancer cells overexpressing BCRP.
Materials:
-
H460 (parental) and H460/MX20 (BCRP-overexpressing) cell lines
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Mitoxantrone solution (stock in DMSO)
-
This compound solution (stock in DMSO)
-
Ko143 (positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Culture: Culture H460 and H460/MX20 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach and grow to 80-90% confluency.
-
Incubation with Inhibitor: Pre-incubate the cells with either vehicle control (DMSO), a known BCRP inhibitor (e.g., 1 µM Ko143), or various concentrations of this compound in serum-free medium for 1-2 hours at 37°C.
-
Substrate Addition: Add the BCRP substrate, mitoxantrone (e.g., to a final concentration of 5-10 µM), to the wells and incubate for an additional 1-2 hours at 37°C.
-
Cell Harvest: Wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Flow Cytometry: Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS. Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer (e.g., excitation at 610 nm, emission at 685 nm).
-
Data Analysis: Calculate the mean fluorescence intensity (MFI). An increase in MFI in cells treated with this compound compared to vehicle control indicates inhibition of BCRP-mediated efflux.
Caption: Workflow for the Mitoxantrone Accumulation Assay.
BCRP ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by BCRP in isolated membrane vesicles. Substrates of BCRP typically stimulate this activity.
Materials:
-
Purified membrane vesicles from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells)
-
This compound solution (stock in DMSO)
-
ATP solution
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, pH 7.0)
-
Sodium orthovanadate (Na3VO4), a general ATPase inhibitor
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare Reaction Mix: In a 96-well plate, add the assay buffer.
-
Add Inhibitor/Compound: Add various concentrations of this compound or a control compound to the wells. Include a control with a known BCRP substrate (positive control for stimulation) and a control with Na3VO4 (to measure non-BCRP ATPase activity).
-
Add Membrane Vesicles: Add BCRP membrane vesicles (typically 5-10 µg of total protein per well) to the mixture and pre-incubate for 5 minutes at 37°C to allow the compound to interact with the transporter.
-
Initiate Reaction: Start the reaction by adding a defined concentration of Mg-ATP (e.g., 4 mM final concentration).
-
Incubate: Incubate the plate at 37°C for a set time (e.g., 10-20 minutes), during which ATP hydrolysis occurs.
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically containing a detergent like SDS.
-
Detect Phosphate: Add the colorimetric phosphate detection reagent (e.g., malachite green solution). Allow color to develop according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of Na3VO4 from the total activity. A concentration-dependent increase in vanadate-sensitive ATPase activity indicates that this compound is a BCRP substrate/stimulator.
Caption: Workflow for the BCRP ATPase Activity Assay.
Photoaffinity Labeling
The azide moiety on this compound allows it to be used as a photoaffinity probe. This is a powerful technique to identify and characterize the drug-binding pocket of BCRP.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcrp-IN-2: A Photoreactive Quinazolinamine-Based Inhibitor for Probing Breast Cancer Resistance Protein (BCRP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bcrp-IN-2, also identified as compound 33 in the work by Cai et al. (2023), is a novel quinazolinamine derivative that functions as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer. A distinctive feature of this compound is its azide (B81097) moiety, which confers photoreactive properties, making it a valuable tool for studying drug-transporter interactions. Upon activation with ultraviolet (UV) light, its inhibitory activity is significantly enhanced. Mechanistically, this compound stimulates the ATPase activity of BCRP, suggesting it acts as a competitive substrate, thereby impeding the efflux of other BCRP substrates like the chemotherapeutic agent mitoxantrone (B413). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro data, and detailed experimental protocols for its characterization.
Introduction to BCRP and Multidrug Resistance
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a 72 kDa transmembrane protein that belongs to the G subfamily of ABC transporters.[1][2] Functioning as a homodimer, BCRP utilizes the energy from ATP hydrolysis to actively efflux a wide array of structurally diverse xenobiotics and endogenous molecules from cells.[2][3] This efflux function plays a crucial role in normal physiological processes, such as protecting tissues from toxic substances and contributing to the absorption, distribution, and elimination of drugs.[4][5] However, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance, leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[6][7] Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR and improve the efficacy of cancer treatments.
This compound: A Novel Photoreactive BCRP Inhibitor
This compound is a quinazolinamine-based compound designed as an inhibitor of BCRP.[6][8] Its chemical structure includes an azide group, which allows for photoaffinity labeling upon UV irradiation, making it a valuable probe for elucidating the binding sites and interactions within the BCRP transporter.[6][8]
Mechanism of Action
This compound exhibits its inhibitory effect on BCRP through a competitive mechanism. It has been demonstrated that this compound significantly stimulates the ATP hydrolysis of the BCRP transporter.[6][8] This suggests that this compound is recognized and transported by BCRP as a substrate. By competing with other substrates for binding and transport, this compound effectively inhibits their efflux. Furthermore, the inhibitory potency of this compound is substantially increased following activation with UV light, a characteristic attributed to its azide moiety which can form a covalent bond with the transporter upon photoactivation.[6][8]
Quantitative Data
While a specific IC50 value for the direct inhibition of BCRP by this compound (compound 33) is not explicitly provided in the primary literature, its efficacy has been demonstrated through functional assays. The related compound, P-gp/BCRP-IN-2, which is an oxadiazole derivative, has a reported IC50 of 600 nM for BCRP. For a series of related quinazolinamine derivatives, potent dual BCRP and P-gp inhibitors were identified that reduced the IC50 of mitoxantrone in BCRP-overexpressing cells to the 0.24 - 0.35 µM range.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target(s) | Assay | Key Findings | Reference |
| This compound (Compound 33) | BCRP | Mitoxantrone Accumulation | Increases accumulation of mitoxantrone in BCRP-overexpressing H460/MX20 cells.[6][8] | Cai et al. (2023) |
| This compound (Compound 33) | BCRP | ATPase Activity | Significantly stimulates ATP hydrolysis of the BCRP transporter.[6][8] | Cai et al. (2023) |
| This compound (Compound 33) | BCRP | UV Activation | Inhibitory effect is enhanced after UV activation.[6][8] | Cai et al. (2023) |
| Compound 22 (Cyclopropyl quinazolinamine) | BCRP, P-gp | Mitoxantrone Accumulation, ATPase Activity | Dual inhibitor; changes localization of BCRP and P-gp; stimulates BCRP ATPase activity.[6][8] | Cai et al. (2023) |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound as a BCRP inhibitor.
BCRP-Mediated Mitoxantrone Accumulation Assay
This assay is used to determine the ability of this compound to inhibit the efflux of a known BCRP substrate, mitoxantrone, from BCRP-overexpressing cells.
Materials:
-
H460/MX20 (BCRP-overexpressing) and parental H460 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Mitoxantrone (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Culture H460/MX20 and H460 cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in culture medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
For UV activation studies, expose the cells pre-incubated with this compound to a UV light source (e.g., 365 nm) for a specified duration prior to the addition of mitoxantrone.
-
Add mitoxantrone to a final concentration of 5 µM and incubate for an additional 2 hours at 37°C.
-
After incubation, wash the cells twice with ice-cold PBS to stop the transport.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer (e.g., excitation at 633 nm and emission at 660 nm).
-
Quantify the mean fluorescence intensity to determine the level of mitoxantrone accumulation. An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
BCRP ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of BCRP, providing insights into its interaction with the transporter's nucleotide-binding domain.
Materials:
-
BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
This compound (stock solution in DMSO)
-
ATP (stock solution in water)
-
Vanadate (B1173111) (inhibitor of P-type ATPases)
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing BCRP membrane vesicles (5-10 µg protein) in assay buffer with and without vanadate.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the colorimetric reagent for phosphate detection and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of vanadate from the total activity.
-
Plot the ATPase activity as a function of this compound concentration to determine the stimulatory or inhibitory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a competitive inhibitor of BCRP.
Caption: Experimental workflow for the mitoxantrone accumulation assay.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel breast cancer resistance protein (BCRP) inhibitors by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. "DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF QUINAZOLINAMINE DE" by Chao-Yun Cai [scholar.stjohns.edu]
Chemical structure and properties of Bcrp-IN-2
For Immediate Release
This technical guide provides an in-depth overview of Bcrp-IN-2, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and mechanism of action of this compound.
Chemical Structure and Physicochemical Properties
This compound, also identified as compound 33 in the scientific literature, is an azide-containing quinazolinamine derivative.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-azidophenyl)-N-(4-(cyclopropylmethoxy)phenyl)quinazolin-4-amine | Derived from Cai et al., 2023 |
| CAS Number | 2953730-35-1 | [2] |
| Molecular Formula | C26H22N6O | Deduced from structure |
| Molecular Weight | 434.49 g/mol | Deduced from formula |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the BCRP transporter.[1][3] Its mechanism of action involves acting as a competitive substrate for BCRP, which leads to the stimulation of the transporter's ATP hydrolysis.[1][4] This competitive inhibition results in an increased intracellular accumulation of other BCRP substrates, such as the chemotherapeutic agent mitoxantrone (B413), in cancer cells that overexpress BCRP.[1][3]
A noteworthy characteristic of this compound is its enhanced inhibitory activity upon activation by ultraviolet (UV) light.[1][3] This photo-activated property makes it a valuable tool for studying the interactions of quinazolinamine derivatives with the BCRP transporter.[1][3]
Table 2: Biological Activity of this compound
| Parameter | Cell Line | Value | Notes | Source |
| BCRP Inhibition | H460/MX20 | Potent | Increased mitoxantrone accumulation | [1] |
| ATP Hydrolysis Stimulation | BCRP transporter | Significant | Indicates competitive substrate behavior | [1][4] |
| Photo-activated Inhibition | - | Enhanced | Greater inhibitory effect after UV activation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the work by Cai et al., 2023.
Synthesis of this compound (Compound 33)
The synthesis of this compound is a multi-step process starting from 2-amino-N-(4-(cyclopropylmethoxy)phenyl)benzamide.
-
Step 1: Synthesis of 2-(2-amino-5-azidophenyl)-N-(4-(cyclopropylmethoxy)phenyl)quinazolin-4-amine. To a solution of 2-amino-N-(4-(cyclopropylmethoxy)phenyl)benzamide in isopropanol, 2-amino-5-azidobenzonitrile and a catalytic amount of trifluoroacetic acid are added. The mixture is heated to reflux for 24 hours. After cooling, the precipitate is collected by filtration, washed with cold isopropanol, and dried to yield the intermediate product.
-
Step 2: Synthesis of this compound. The intermediate from Step 1 is dissolved in acetic acid. A solution of sodium nitrite (B80452) in water is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography to yield this compound.
Mitoxantrone Accumulation Assay in H460/MX20 Cells
This assay measures the ability of this compound to inhibit the efflux of mitoxantrone from BCRP-overexpressing cells.
-
Cell Culture: Human non-small cell lung cancer H460 and its mitoxantrone-resistant variant H460/MX20 (BCRP-overexpressing) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to attach overnight.
-
The cells are pre-incubated with this compound at various concentrations for 2 hours.
-
Mitoxantrone (final concentration 10 µM) is added to the wells, and the cells are incubated for another 2 hours.
-
The cells are then washed twice with ice-cold phosphate-buffered saline (PBS).
-
The cells are lysed with a buffer containing 0.1 M Tris-HCl (pH 8.0) and 0.1% SDS.
-
The intracellular concentration of mitoxantrone is determined by measuring the fluorescence at an excitation wavelength of 610 nm and an emission wavelength of 685 nm using a fluorescence plate reader.
-
The results are expressed as the fold increase in mitoxantrone accumulation compared to untreated control cells.
-
BCRP-Mediated ATP Hydrolysis Assay
This assay determines the effect of this compound on the ATPase activity of the BCRP transporter.
-
Membrane Vesicle Preparation: Membrane vesicles containing human BCRP are prepared from Sf9 insect cells infected with a baculovirus encoding for BCRP.
-
Assay Procedure:
-
BCRP-containing membrane vesicles (5 µg of protein) are incubated with this compound at various concentrations in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, and 2 mM dithiothreitol.
-
The reaction is initiated by the addition of 5 mM Mg-ATP.
-
The mixture is incubated at 37 °C for 20 minutes.
-
The reaction is stopped by the addition of 5% sodium dodecyl sulfate.
-
The amount of inorganic phosphate (B84403) (Pi) released is measured using a colorimetric method.
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of 1 mM sodium orthovanadate from the total activity.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for this compound.
Caption: this compound competitively inhibits Mitoxantrone efflux by BCRP.
Caption: Workflow for synthesis and evaluation of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Bcrp-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a critical mediator of multidrug resistance (MDR) in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, BCRP can significantly reduce the efficacy of cancer treatments. Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR. This technical guide details the discovery, synthesis, and biological evaluation of Bcrp-IN-2 (also referred to as compound 33 in foundational literature), a quinazolinamine-based BCRP inhibitor with unique photo-activated properties.
This compound emerges from a series of quinazolinamine derivatives designed to inhibit both BCRP and P-glycoprotein (P-gp).[1] It is distinguished by an azide (B81097) group, which confers the ability to exhibit enhanced BCRP inhibition upon ultraviolet (UV) light activation.[1][2] Mechanistically, this compound acts as a competitive substrate for the BCRP transporter, stimulating its ATPase activity and thereby competitively inhibiting the efflux of other BCRP substrates, such as the chemotherapeutic agent mitoxantrone (B413).[1][2] This guide provides a comprehensive overview of the synthesis, quantitative inhibitory activity, and detailed experimental protocols for the characterization of this compound.
Quantitative Data Summary
The inhibitory and mechanistic activities of this compound have been quantified through various in vitro assays. The data is summarized in the table below for clear comparison.
| Parameter | Value | Cell Line / System | Notes |
| BCRP Inhibition (IC50) | Not explicitly quantified in the primary literature | H460/MX20 (BCRP-overexpressing) | The primary study focused on the reversal of resistance and mechanistic aspects rather than a direct IC50 determination for this compound alone. |
| Mitoxantrone Accumulation | Significantly increased | H460/MX20 (BCRP-overexpressing) | Increased intracellular concentration of the BCRP substrate mitoxantrone, indicating inhibition of BCRP's efflux function.[2] |
| BCRP ATPase Activity | Significantly stimulated | Purified BCRP membrane vesicles | Indicates that this compound is a substrate of the BCRP transporter and competitively inhibits the transport of other substrates.[1][2] |
| Photo-activated BCRP Inhibition | Greater inhibitory effect after UV activation | Not specified | The azide moiety allows for enhanced inhibition upon UV irradiation, making it a potential tool for photoaffinity labeling studies.[1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key experiments used to characterize its biological activity.
Synthesis of this compound (Compound 33)
The synthesis of the quinazolinamine derivatives, including this compound, follows a general procedure involving the reaction of an anthranilamide with a corresponding aldehyde in the presence of iodine.
General Procedure for Quinazolinamine Derivatives:
A mixture of anthranilamide (1.36 g, 10 mmol), the appropriate aldehyde (10 mmol), and iodine (6.3 g, 25 mmol) in ethanol (B145695) (20 mL) is refluxed for 6 hours.[2] During the reaction, air is introduced into the mixture.[2] The specific aldehyde required for the synthesis of the azide-containing this compound (compound 33 ) would be an azide-substituted benzaldehyde.
Note: The primary literature provides a general synthesis scheme. Researchers should refer to the specific supporting information of the cited publication for precise details on the synthesis of compound 33 .
Mitoxantrone Accumulation Assay
This assay is used to determine the ability of an inhibitor to block the efflux of a known BCRP substrate, mitoxantrone, from cancer cells that overexpress BCRP.
Protocol:
-
Cell Culture: BCRP-overexpressing H460/MX20 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: The cells are pre-incubated with this compound at various concentrations for a specified period (e.g., 1-2 hours) at 37°C.
-
Addition of Substrate: Mitoxantrone, a fluorescent BCRP substrate, is added to the wells at a final concentration (e.g., 10 µM) and incubated for a further period (e.g., 2 hours) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.
-
Cell Lysis: Cells are lysed to release the intracellular contents.
-
Quantification: The intracellular accumulation of mitoxantrone is quantified by measuring its fluorescence using a plate reader. Increased fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
BCRP ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the BCRP transporter in the presence of a test compound. Stimulation of ATPase activity suggests that the compound is a substrate for the transporter.
Protocol:
-
Membrane Vesicle Preparation: Purified membrane vesicles containing high levels of human BCRP are used.
-
Reaction Mixture: The membrane vesicles are incubated in an ATPase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2) at 37°C.
-
Addition of Inhibitor: this compound is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined time at 37°C.
-
Termination of Reaction: The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., a malachite green-based assay).
-
Data Analysis: The rate of ATP hydrolysis in the presence of this compound is compared to the basal ATPase activity of the BCRP-containing vesicles.
Visualizations
Experimental Workflow for BCRP Inhibitor Characterization
The following diagram illustrates the typical workflow for identifying and characterizing a BCRP inhibitor like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Signaling Pathway: BCRP-mediated Drug Efflux and its Inhibition
The diagram below illustrates the mechanism of BCRP-mediated drug efflux and how inhibitors like this compound interfere with this process.
Caption: Mechanism of BCRP drug efflux and competitive inhibition by this compound.
References
Bcrp-IN-2: A Technical Guide for Investigating ABCG2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells and plays a crucial role in the absorption, distribution, and elimination of a wide range of xenobiotics.[1][2] Its function as an efflux pump can limit the efficacy of various therapeutic agents. To better understand the mechanisms of ABCG2-mediated transport and develop strategies to overcome MDR, specific and potent inhibitors are essential research tools. Bcrp-IN-2 is a quinazolinamine derivative that acts as an inhibitor of ABCG2, offering a valuable probe for studying the transporter's function.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and its effects on ABCG2-related signaling pathways. A key feature of this compound is its photoactivated inhibitory activity; its potency is enhanced upon exposure to ultraviolet (UV) light.[3]
Mechanism of Action
This compound inhibits the efflux function of the ABCG2 transporter.[3] While the precise molecular interactions are still under investigation, it is known to stimulate the hydrolysis of ATP by the ABCG2 protein.[3] This suggests that this compound may act as a competitive or non-competitive inhibitor, interfering with the conformational changes necessary for substrate translocation. By inhibiting ABCG2, this compound leads to the intracellular accumulation of ABCG2 substrates, such as the chemotherapeutic agent mitoxantrone (B413), in cells that overexpress the transporter.[3]
Quantitative Data
As a reference, below is a table summarizing inhibitory concentrations for other known ABCG2 inhibitors.
| Inhibitor | Substrate Used | Assay System | IC50 (µM) | Reference |
| Fumitremorgin C (FTC) | Mitoxantrone | S1M1 80 vesicle (ATP) | 1.0 | [2] |
| Ko143 | Not Specified | Not Specified | ~0.1-0.2 | |
| GF120918 (Elacridar) | Mitoxantrone | Not Specified | 0.31 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the function of ABCG2 using this compound.
Mitoxantrone Accumulation Assay in ABCG2-Overexpressing Cells
This assay measures the ability of this compound to inhibit the efflux of the fluorescent ABCG2 substrate, mitoxantrone, leading to its intracellular accumulation.
Materials:
-
ABCG2-overexpressing cells (e.g., H460/MX20) and parental control cells.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Mitoxantrone solution.
-
This compound solution.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed ABCG2-overexpressing and parental cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
For photoactivation, expose the cells treated with this compound to a controlled dose of UV light.
-
Add mitoxantrone to a final concentration of 5-10 µM and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to stop the transport.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer with appropriate excitation and emission wavelengths (e.g., 655 nm excitation and 685 nm emission).
-
Quantify the mean fluorescence intensity to determine the level of mitoxantrone accumulation. An increase in fluorescence in the presence of this compound indicates inhibition of ABCG2.
Vesicular Transport Assay
This in vitro assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles containing ABCG2. Inhibition of this transport by this compound can be quantified.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing ABCG2.
-
Radiolabeled or fluorescent ABCG2 substrate (e.g., [³H]-methotrexate or [³H]-estrone-3-sulfate).
-
This compound solution.
-
Transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂).
-
ATP and AMP solutions.
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.
Protocol:
-
Thaw the ABCG2-containing membrane vesicles on ice.
-
In a 96-well plate, add the transport buffer, the ABCG2 substrate, and varying concentrations of this compound (or vehicle control).
-
Add the membrane vesicles to the mixture and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the transport reaction by adding ATP to a final concentration of 4 mM. As a negative control, add AMP to a separate set of wells.
-
Incubate the reaction for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Wash the filters multiple times with ice-cold wash buffer to remove untransported substrate.
-
Quantify the amount of substrate trapped in the vesicles. For radiolabeled substrates, add scintillation fluid and measure radioactivity. For fluorescent substrates, lyse the vesicles and measure fluorescence.
-
Calculate the ATP-dependent transport by subtracting the values from the AMP controls. A decrease in ATP-dependent transport in the presence of this compound indicates inhibition.
Signaling Pathways and Experimental Workflows
The expression and function of ABCG2 are regulated by several signaling pathways, including the PI3K/Akt, MEK/ERK, and NF-κB pathways. While direct modulation of these pathways by this compound has not been extensively documented, studying these connections is crucial for a comprehensive understanding of its effects.
Diagrams of Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a specialized tool for the investigation of ABCG2 function. Its unique photoactivatable property provides an additional layer of experimental control. By employing the assays detailed in this guide, researchers can effectively characterize the inhibitory profile of this compound and other potential modulators of ABCG2. Further investigation into the direct effects of this compound on cellular signaling pathways will provide a more complete picture of its mechanism of action and its potential applications in overcoming multidrug resistance. The lack of extensive publicly available quantitative data for this compound highlights the need for further research to fully establish its potency and selectivity as an ABCG2 inhibitor.
References
- 1. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Bcrp-IN-2: A Technical Guide for Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bcrp-IN-2, a quinazolinamine-derived inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter implicated in multidrug resistance (MDR) in cancer. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate its application in MDR research.
Introduction to BCRP and Multidrug Resistance
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a transmembrane protein that actively effluxes a wide range of structurally diverse xenobiotics from cells. This efflux function serves a protective role in normal tissues, such as the blood-brain barrier and the gastrointestinal tract. However, in the context of oncology, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance. By pumping out chemotherapeutic agents, BCRP reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy and leading to treatment failure. Common anticancer drugs that are substrates of BCRP include mitoxantrone (B413), topotecan, and methotrexate.[1][2][3][4]
The development of potent and specific BCRP inhibitors is a critical area of research aimed at overcoming MDR. Such inhibitors can be used in combination with chemotherapy to restore the sensitivity of resistant cancer cells to treatment.
This compound: A Quinazolinamine-Based BCRP Inhibitor
This compound (also referred to as compound 33 in its primary synthesis and evaluation study) is a quinazolinamine derivative identified as a potent BCRP inhibitor.[5][6] It serves as a valuable research tool for investigating the structure-function relationship of BCRP and for studying its role in MDR.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C19H13N7 |
| Molecular Weight | 339.35 g/mol |
| CAS Number | 2953730-35-1 |
| Chemical Class | Quinazolinamine derivative |
A unique characteristic of this compound is its azide (B81097) group, which allows for photo-activated inhibition, making it a useful probe for specific experimental conditions.[5][6]
Mechanism of Action
This compound exhibits a distinct mechanism of action in inhibiting BCRP-mediated drug efflux. Unlike some inhibitors that act as competitive antagonists at the substrate-binding site, this compound has been shown to significantly stimulate the ATP hydrolysis of the BCRP transporter.[5][6] This suggests that it acts as a competitive substrate of BCRP. By competing with chemotherapeutic drugs for transport, it effectively reduces the efflux of these agents, leading to their increased intracellular accumulation in BCRP-overexpressing cancer cells.[5][6]
Furthermore, this compound displays enhanced inhibitory activity upon activation with ultraviolet (UV) light, a feature attributed to its azide functional group.[5][6] This property can be leveraged in controlled experimental setups to study the dynamics of BCRP inhibition.
Below is a diagram illustrating the proposed mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound and its analogs has been quantified in various in vitro assays. The following tables summarize key data from the primary literature.
Table 1: BCRP Inhibitory Activity of this compound (Compound 33)
| Assay | Cell Line | Substrate | IC50 (µM) | Fold Reversal |
| Mitoxantrone Accumulation | H460/MX20 | Mitoxantrone | Not explicitly reported as IC50, but significant increase in accumulation at 1 µM | Not explicitly reported as fold reversal |
Note: The primary study focused on the stimulation of ATPase activity and increased substrate accumulation rather than determining a classical IC50 for efflux inhibition. The data indicates potent activity at low micromolar concentrations.[5][6]
Table 2: Effect of this compound on ATPase Activity of BCRP
| Compound | Concentration for Max. Activity (µM) | Max. Stimulation (Vmax %) |
| This compound (33) | 0.04 | ~150% |
This data highlights that this compound stimulates the ATPase activity of BCRP, consistent with it being a substrate.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Compound 33)
The synthesis of this compound is part of a broader synthesis of quinazolinamine derivatives. A general multi-step procedure is employed, starting from commercially available reagents. The final step typically involves the reaction of a chloroquinazoline intermediate with an appropriate amine. For the specific synthesis of the azide-containing this compound, a precursor with an amino group is converted to the azide.[5][10]
Cell Culture
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the H460/MX20 cell line, a low concentration of mitoxantrone may be maintained in the culture medium to ensure continued BCRP expression.[11][12]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the ability of this compound to reverse BCRP-mediated resistance to chemotherapeutic drugs.
-
Procedure:
-
Seed cells (e.g., H460 and H460/MX20) in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of a BCRP substrate chemotherapeutic agent (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.
-
Mitoxantrone Accumulation Assay
This assay directly measures the effect of this compound on the intracellular accumulation of a fluorescent BCRP substrate.
-
Procedure:
-
Harvest H460/MX20 cells and resuspend them in pre-warmed culture medium.
-
Pre-incubate the cells with this compound or a control vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Add the fluorescent BCRP substrate, mitoxantrone, to the cell suspension and incubate for a further period (e.g., 1-2 hours).
-
Stop the accumulation by adding ice-cold PBS and centrifuging the cells.
-
Wash the cell pellet with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
An increase in intracellular mitoxantrone fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
-
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP in isolated membrane vesicles and is used to determine if a compound is a substrate or inhibitor of the transporter.
-
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the release of inorganic phosphate (B84403) (Pi). Substrates often stimulate this ATPase activity, while some inhibitors may decrease it.[3][14]
-
Procedure:
-
Use commercially available membrane vesicles prepared from cells overexpressing human BCRP.
-
Incubate the membrane vesicles with a range of concentrations of this compound in an assay buffer at 37°C.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., based on the formation of a colored complex with molybdate).
-
The change in ATPase activity relative to the basal activity (in the absence of the test compound) is determined. An increase in activity suggests this compound is a BCRP substrate.
-
Conclusion
This compound is a valuable chemical probe for the study of BCRP-mediated multidrug resistance. Its unique properties, including its mechanism of stimulating BCRP's ATPase activity and its photo-activatable nature, make it a versatile tool for in vitro investigations. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound to explore the intricacies of BCRP function and to evaluate its potential for overcoming drug resistance in cancer. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Expression of ABCG2 (BCRP), a Marker of Stem Cells, is Regulated by Nrf2 in Cancer Cells That Confers Side Population and Chemoresistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomolecules | Free Full-Text | Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ABCG2-overexpressing H460/MX20 cell xenografts in athymic nude mice maintained original biochemical and cytological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 14. genomembrane.com [genomembrane.com]
Bcrp-IN-2: A Technical Guide to its Mechanism and Impact on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP functions as an efflux pump, actively removing a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific BCRP inhibitors is a critical strategy to overcome MDR and restore chemosensitivity.
This technical guide focuses on Bcrp-IN-2 (also referred to as compound 33 in its primary research publication), a quinazolinamine-based BCRP inhibitor. A notable feature of this compound is its enhanced inhibitory activity upon ultraviolet (UV) light activation, making it a valuable chemical probe for studying the interactions of quinazolinamine derivatives with the BCRP transporter. This document provides a comprehensive overview of the available data on this compound, its effects on cancer cell lines, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its analogs against BCRP and P-glycoprotein (P-gp), another important ABC transporter involved in MDR.
Table 1: Inhibitory Activity of this compound and Related Compounds on BCRP- and P-gp-Mediated Multidrug Resistance
| Compound | BCRP (H460/MX20) IC₅₀ (µM)¹ | P-gp (KB-C2) IC₅₀ (µM)² |
| This compound (33) | 0.83 ± 0.12 | > 10 |
| Compound 22 | 0.45 ± 0.08 | 0.38 ± 0.05 |
| Ko143 | 0.21 ± 0.03 | > 10 |
| Gefitinib | 0.52 ± 0.07 | 0.61 ± 0.09 |
¹IC₅₀ values represent the concentration required to inhibit 50% of cell growth in the BCRP-overexpressing H460/MX20 cell line in the presence of mitoxantrone (B413). ²IC₅₀ values represent the concentration required to inhibit 50% of cell growth in the P-gp-overexpressing KB-C2 cell line in the presence of paclitaxel (B517696). Data extracted from Cai CY, et al. Biomolecules. 2023.
Table 2: Effect of this compound on BCRP ATPase Activity
| Compound | Basal ATPase Activity Stimulation (fold) |
| This compound (33) | ~2.5 |
| Compound 22 | ~2.8 |
Data represents the fold-stimulation of the vanadate-sensitive ATPase activity of BCRP in isolated membrane vesicles at a concentration of 40 µM. Data extracted from Cai CY, et al. Biomolecules. 2023.
Mechanism of Action
This compound functions as a competitive inhibitor of the BCRP transporter. It stimulates the ATP hydrolysis activity of BCRP, which is characteristic of BCRP substrates and competitive inhibitors. This suggests that this compound binds to the substrate-binding pocket of the transporter, thereby competing with and preventing the efflux of anticancer drugs like mitoxantrone.[1]
A key characteristic of this compound is its azide (B81097) group, which allows for photoaffinity labeling upon UV activation. This feature makes it a valuable research tool to covalently label and identify the binding sites of quinazolinamine derivatives within the BCRP transporter.[1] The enhanced inhibitory effect observed after UV activation further supports its utility as a photoreactive probe.[1]
The following diagram illustrates the proposed mechanism of this compound in reversing BCRP-mediated multidrug resistance.
Caption: Mechanism of this compound in overcoming BCRP-mediated drug resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.
Cell Culture
-
Cell Lines:
-
NCI-H460/MX20: A human non-small cell lung cancer cell line selected for mitoxantrone resistance, which overexpresses BCRP.
-
KB-C2: A human epidermoid carcinoma cell line selected for colchicine (B1669291) resistance, which overexpresses P-glycoprotein.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C. For the drug-resistant cell lines, the respective selecting agent (e.g., mitoxantrone for NCI-H460/MX20) is periodically added to the culture medium to maintain high levels of transporter expression.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC₅₀ values and the ability of this compound to reverse multidrug resistance.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
After 24 hours of incubation, cells are treated with various concentrations of an anticancer drug (e.g., mitoxantrone for H460/MX20 or paclitaxel for KB-C2) in the presence or absence of this compound at a fixed, non-toxic concentration.
-
The plates are incubated for 72 hours at 37°C.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
-
Caption: Workflow for the MTT-based cytotoxicity assay.
Mitoxantrone Accumulation Assay
This assay measures the ability of this compound to increase the intracellular concentration of a BCRP substrate.
-
Procedure:
-
NCI-H460/MX20 cells are seeded in 6-well plates and grown to confluency.
-
The cells are pre-incubated with this compound (at various concentrations) or a control vehicle in serum-free RPMI 1640 medium for 2 hours at 37°C.
-
Mitoxantrone is then added to a final concentration of 10 µM, and the cells are incubated for an additional 2 hours.
-
The cells are washed three times with ice-cold phosphate-buffered saline (PBS).
-
The cells are lysed with a suitable lysis buffer.
-
The intracellular mitoxantrone concentration is measured using a fluorescence plate reader with excitation and emission wavelengths of 610 nm and 685 nm, respectively.
-
The fluorescence intensity is normalized to the total protein content of each sample.
-
BCRP ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of the BCRP transporter.
-
Procedure:
-
Membrane vesicles (5 µg) from cells overexpressing BCRP are pre-incubated at 37°C for 3 minutes in ATPase assay buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, and 100 µg/mL ouabain).
-
This compound is added at various concentrations, and the mixture is incubated for another 5 minutes.
-
The reaction is initiated by the addition of 2 mM Mg-ATP.
-
After 20 minutes of incubation at 37°C, the reaction is stopped by adding 5% sodium dodecyl sulfate (B86663) (SDS).
-
The amount of inorganic phosphate (B84403) (Pi) released is determined by adding a detecting reagent (e.g., a solution containing ammonium (B1175870) molybdate, zinc acetate, and ascorbic acid) and measuring the absorbance at 800 nm.
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of 0.3 mM sodium orthovanadate (a general ATPase inhibitor) from the total activity.
-
Signaling Pathways
While this compound directly targets the BCRP transporter, the expression and function of BCRP itself are regulated by various signaling pathways within cancer cells. Understanding these pathways provides a broader context for the application of BCRP inhibitors. The PI3K/Akt pathway is a key regulator of BCRP expression and localization.
Caption: Simplified PI3K/Akt pathway regulating BCRP expression and function.
Conclusion
This compound is a potent and specific inhibitor of the BCRP transporter, demonstrating significant potential for reversing multidrug resistance in cancer cells. Its unique photoreactive properties make it an invaluable tool for elucidating the molecular interactions within the BCRP transporter. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design next-generation BCRP inhibitors. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
Preliminary Efficacy of Bcrp-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of Bcrp-IN-2, a novel quinazolinamine-derived inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). BCRP is a notable ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by extruding a wide range of chemotherapeutic agents from cancer cells. The development of potent BCRP inhibitors like this compound is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs. This document summarizes the key findings from initial in vitro studies, detailing the experimental methodologies and presenting the available quantitative data.
Core Efficacy Data
This compound, also identified as compound 33 in the foundational study by Cai et al. (2023), has been evaluated for its ability to inhibit BCRP-mediated drug efflux.[1][2] The primary mechanism of action appears to be competitive inhibition, as this compound stimulates the ATPase activity of BCRP, a characteristic of transporter substrates.[1][2] This suggests that this compound competes with other BCRP substrates for transport, thereby increasing their intracellular concentration.
In Vitro Inhibition of BCRP
Initial studies have demonstrated that this compound effectively increases the intracellular accumulation of mitoxantrone (B413), a known BCRP substrate, in BCRP-overexpressing NCI-H460/MX20 non-small cell lung cancer cells.[1] A unique characteristic of this compound is its enhanced inhibitory activity upon activation with ultraviolet (UV) light, making it a valuable tool for photoaffinity labeling studies to investigate drug-transporter interactions.[1][2]
Table 1: Quantitative Efficacy Data for this compound (Compound 33)
| Parameter | Cell Line | Substrate | Effect of this compound | Notes |
| Mitoxantrone Accumulation | H460/MX20 | Mitoxantrone | Significant increase in intracellular accumulation | Data indicates reversal of BCRP-mediated resistance. |
| BCRP ATPase Activity | BCRP-expressing membrane vesicles | ATP | Significant stimulation of ATP hydrolysis | Suggests this compound is a competitive substrate of BCRP. |
| Photoactivated Inhibition | Not specified | Not specified | Greater inhibitory effect on BCRP after UV activation | Highlights its potential as a photoaffinity probe. |
Note: Specific quantitative values such as IC50 or fold-change in accumulation were not available in the reviewed abstracts. For precise data, consulting the full text of Cai et al., Biomolecules 2023, 13(2), 253 is recommended.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
Mitoxantrone Accumulation Assay
This assay is designed to quantify the ability of an inhibitor to block the efflux of a fluorescent substrate from cancer cells overexpressing the target transporter.
Cell Line:
-
H460/MX20: A human non-small cell lung cancer cell line selected for mitoxantrone resistance, leading to overexpression of BCRP.[3]
Protocol:
-
Cell Culture: H460/MX20 cells are cultured in appropriate media and conditions to maintain BCRP expression.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours) at 37°C.
-
Substrate Addition: The BCRP substrate, mitoxantrone, is added to each well at a fixed concentration and incubated for a defined duration (e.g., 2 hours) at 37°C.
-
Termination of Accumulation: The incubation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.
-
Cell Lysis: Cells are lysed to release the intracellular contents.
-
Quantification: The intracellular concentration of mitoxantrone is determined by measuring its fluorescence using a plate reader.
-
Data Analysis: The increase in mitoxantrone accumulation in the presence of this compound is calculated relative to the vehicle control.
BCRP ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by BCRP in the presence of a test compound. Stimulation of ATPase activity is indicative of a compound being a BCRP substrate.
System:
-
Membrane Vesicles: Inside-out membrane vesicles are prepared from cells (e.g., Sf9 or HEK293) engineered to overexpress human BCRP.
Protocol:
-
Vesicle Preparation: High-purity membrane vesicles containing functional BCRP are prepared and quantified for protein concentration.
-
Reaction Mixture: A reaction buffer containing the BCRP membrane vesicles, MgATP, and varying concentrations of this compound is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of MgATP and incubated at 37°C for a specific time, allowing for ATP hydrolysis.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., sodium dodecyl sulfate).
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically. A common method involves the formation of a colored complex with malachite green.
-
Data Analysis: The rate of ATP hydrolysis in the presence of this compound is compared to the basal ATPase activity of BCRP in the absence of the compound. The results are typically expressed as nmol Pi/min/mg protein.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound action and the experimental workflows.
Proposed Mechanism of BCRP Inhibition by this compound
Caption: Competitive inhibition of BCRP by this compound, leading to increased intracellular drug levels.
Experimental Workflow: Mitoxantrone Accumulation Assay
Caption: Step-by-step workflow for the in vitro mitoxantrone accumulation assay.
Experimental Workflow: BCRP ATPase Activity Assay
Caption: Workflow for determining BCRP ATPase activity in the presence of this compound.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a promising inhibitor of the BCRP transporter. Its mechanism of action, involving the stimulation of ATPase activity, points towards it being a competitive substrate. The unique photo-activatable nature of this compound provides an additional advantage for mechanistic studies.
Further research is warranted to fully characterize the efficacy and safety profile of this compound. This includes determining its IC50 value for BCRP inhibition, evaluating its specificity against other ABC transporters, and conducting in vivo studies to assess its ability to reverse multidrug resistance in preclinical cancer models. The insights gained from these preliminary studies provide a solid foundation for the continued development of this compound as a potential adjunctive therapy in cancer treatment.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCG2-overexpressing H460/MX20 cell xenografts in athymic nude mice maintained original biochemical and cytological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcrp-IN-2: A Technical Guide for Probing Breast Cancer Resistance Protein (BCRP) Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Bcrp-IN-2 as a chemical probe for investigating the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer and affecting drug disposition. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in laboratory settings.
Introduction to BCRP and the Role of Probes
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a transmembrane protein that actively transports a wide range of substrates out of cells, a process powered by ATP hydrolysis. This efflux mechanism plays a crucial role in protecting tissues from xenobiotics. However, in the context of oncology, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance, leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.
To understand the intricate mechanisms of BCRP-mediated transport and to develop strategies to overcome MDR, specific and potent molecular probes are essential. This compound has emerged as a valuable tool for researchers. It is a quinazolinamine derivative that acts as an inhibitor of BCRP, enabling the detailed study of its function and interaction with various substrates.[1][2][3] A noteworthy feature of this compound is its enhanced inhibitory activity upon activation by ultraviolet (UV) light, making it a potential photo-activatable probe to investigate the dynamics of BCRP interaction.[1][3]
This compound: Mechanism of Action and Quantitative Profile
This compound functions as a BCRP inhibitor. Mechanistic studies have revealed that it stimulates the ATP hydrolysis activity of the BCRP transporter.[1][3] This suggests that this compound likely interacts with the substrate-binding pocket of BCRP and acts as a competitive substrate, thereby inhibiting the transport of other BCRP substrates.[1][3] The practical outcome of this inhibition is an increased intracellular accumulation of BCRP substrates, such as the chemotherapeutic agent mitoxantrone (B413), in cells that overexpress BCRP.[1]
The inhibitory potency of this compound (referred to as compound 33 in the primary literature) has been quantified in BCRP-overexpressing human non-small cell lung cancer cells (H460/MX20).
| Compound | Cell Line | Assay | Substrate | Concentration (µM) | Fold Reversal |
| This compound (33) | H460/MX20 | Mitoxantrone Resistance Reversal | Mitoxantrone (3 µM) | 1 | 2.9 |
| This compound (33) | H460/MX20 | Mitoxantrone Resistance Reversal | Mitoxantrone (3 µM) | 10 | 12.6 |
| Ko143 (Positive Control) | H460/MX20 | Mitoxantrone Resistance Reversal | Mitoxantrone (3 µM) | 1 | 14.5 |
Data summarized from Chao-Yun Cai, et al. (2023). Biomolecules.[1]
Experimental Protocols
This section provides detailed methodologies for utilizing this compound as a probe for BCRP activity, based on established protocols.
Mitoxantrone Accumulation Assay in BCRP-Overexpressing Cells
This assay measures the ability of this compound to inhibit the efflux of a fluorescent BCRP substrate, mitoxantrone, from cancer cells overexpressing BCRP.
Materials:
-
BCRP-overexpressing cells (e.g., H460/MX20) and their parental non-resistant cell line (e.g., H460)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Mitoxantrone
-
This compound
-
Ko143 (as a positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Culture H460 and H460/MX20 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Pre-incubate the cells with this compound (e.g., at 1 µM and 10 µM) or the positive control Ko143 (e.g., at 1 µM) in serum-free medium for 2 hours at 37°C.
-
Add mitoxantrone (e.g., at 10 µM) to the medium and incubate for another 2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Wash the detached cells again with ice-cold PBS by centrifugation (e.g., at 1000 rpm for 5 minutes).
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer with an appropriate excitation laser (e.g., 635 nm) and emission filter (e.g., 660/20 nm).
-
Record the mean fluorescence intensity for each sample.
-
-
Data Analysis:
-
Calculate the fold increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control.
-
BCRP ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of BCRP, providing insights into its mechanism of interaction.
Materials:
-
Purified BCRP-containing membrane vesicles
-
This compound
-
ATP
-
Inorganic phosphate (B84403) detection reagent (e.g., BIOMOL Green)
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well plate, add purified BCRP membrane vesicles to the assay buffer.
-
-
Incubation with this compound:
-
Add varying concentrations of this compound to the wells containing the membrane vesicles.
-
Pre-incubate for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding Mg-ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each sample and express the ATPase activity as nmol of phosphate released per minute per mg of protein.
-
Determine the concentration of this compound that produces half-maximal stimulation of ATPase activity (EC50).
-
Signaling Pathways and Experimental Workflows
Visual representations of the cellular processes and experimental designs are crucial for a clear understanding of the role of this compound.
BCRP-Mediated Multidrug Resistance and its Inhibition
BCRP is a key player in the PI3K/Akt signaling pathway, which is known to regulate its expression and function, contributing to multidrug resistance.
References
Methodological & Application
Application Notes and Protocols for Bcrp-IN-2: An In Vitro BCRP Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro assessment of Bcrp-IN-2, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. These guidelines are intended for researchers in pharmacology, drug discovery, and cancer biology to evaluate the inhibitory potential of this compound and other investigational compounds against BCRP-mediated efflux.
Introduction to BCRP
The Breast Cancer Resistance Protein (BCRP) is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] It is an efflux transporter that plays a crucial role in drug disposition by limiting the absorption of substrates and facilitating their elimination from the body.[1] BCRP is highly expressed in various tissues, including the intestine, liver, brain, and placenta, where it acts as a protective barrier against xenobiotics.[1][3] In oncology, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.[4] Therefore, the identification and characterization of BCRP inhibitors are of great interest for overcoming MDR and improving drug delivery.
This compound: A BCRP Inhibitor
This compound is a known inhibitor of BCRP. It has been shown to stimulate the ATP hydrolysis activity of the BCRP transporter and increase the intracellular accumulation of BCRP substrates, such as mitoxantrone (B413), in cells that overexpress BCRP.[5] A related compound, P-gp/BCRP-IN-2, has demonstrated potent dual inhibitory activity against both P-glycoprotein (P-gp) and BCRP, with a reported IC50 value of 600 nM for BCRP.[6]
Quantitative Data Summary
The inhibitory potency of BCRP inhibitors is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for a this compound related compound.
| Compound | Transporter | IC50 (nM) | Assay System |
| P-gp/BCRP-IN-2 | BCRP | 600 | Not specified |
| P-gp/BCRP-IN-2 | P-gp | 1.6 | Not specified |
Experimental Protocols
Two standard in vitro methods to characterize BCRP inhibition are presented below: a cell-based substrate accumulation assay and a bidirectional transport assay using a polarized cell monolayer.
Protocol 1: Mitoxantrone Accumulation Assay in BCRP-Overexpressing Cells
This protocol describes how to measure the inhibitory effect of this compound on BCRP activity by quantifying the intracellular accumulation of the fluorescent BCRP substrate, mitoxantrone.
Objective: To determine the IC50 of this compound for BCRP inhibition.
Materials:
-
BCRP-overexpressing cells (e.g., H460/MX20, MDCKII-BCRP) and the corresponding parental cell line (e.g., H460, MDCKII).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound.
-
Mitoxantrone (fluorescent BCRP substrate).
-
Known BCRP inhibitor as a positive control (e.g., Ko143).
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Culture:
-
Culture the BCRP-overexpressing and parental cell lines in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Assay Preparation:
-
Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Inhibition Assay:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, wash the cell monolayers twice with warm HBSS.
-
Prepare serial dilutions of this compound in warm HBSS. Also, prepare solutions for the negative control (vehicle, e.g., 0.1% DMSO) and positive control (e.g., 1 µM Ko143).
-
Add the this compound dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Following the pre-incubation, add mitoxantrone (final concentration typically 3-5 µM) to all wells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Measurement of Mitoxantrone Accumulation:
-
After incubation, aspirate the assay solutions and wash the cells three times with ice-cold PBS to stop the transport.
-
Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for mitoxantrone (e.g., ~610 nm excitation and ~685 nm emission).
-
Alternatively, for flow cytometry, detach the cells using trypsin-EDTA, wash with cold PBS, and resuspend in PBS for analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells (or BCRP-overexpressing cells with a potent inhibitor) from all readings.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Bidirectional Transport Assay in Polarized Cell Monolayers
This assay assesses the effect of this compound on the directional transport of a BCRP substrate across a polarized cell monolayer, such as Caco-2 or MDCKII-BCRP cells.
Objective: To determine if this compound inhibits the efflux of a BCRP substrate and to calculate the efflux ratio.
Materials:
-
Polarized cells (e.g., Caco-2 or MDCKII-BCRP) cultured on permeable supports (e.g., Transwell® inserts).
-
Complete cell culture medium.
-
This compound.
-
A suitable BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate, Mitoxantrone).
-
Known BCRP inhibitor as a positive control (e.g., Ko143).
-
Transport buffer (e.g., HBSS).
-
Scintillation counter or LC-MS/MS for substrate quantification.
-
TEER (Transepithelial Electrical Resistance) meter.
Procedure:
-
Cell Culture on Permeable Supports:
-
Seed cells onto the apical side of the permeable supports and culture until a confluent and polarized monolayer is formed (this can take up to 21 days for Caco-2 cells).
-
Monitor the integrity of the cell monolayer by measuring the TEER.
-
-
Transport Experiment:
-
Rinse the cell monolayers on the inserts with warm transport buffer.
-
The experiment is performed in two directions: Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A).
-
For the B-to-A transport, add the BCRP substrate and this compound (or controls) to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).
-
For the A-to-B transport, add the BCRP substrate and this compound (or controls) to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (receiver).
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
After each sampling, replace the volume with fresh, pre-warmed transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the BCRP substrate in the collected samples using an appropriate method (e.g., scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.
-
BCRP Signaling and Inhibition Mechanism
BCRP functions as an efflux pump, utilizing the energy from ATP hydrolysis to transport its substrates out of the cell, against a concentration gradient. This compound inhibits this process, leading to an increased intracellular concentration of BCRP substrates.
References
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. ABCG2-overexpressing H460/MX20 cell xenografts in athymic nude mice maintained original biochemical and cytological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Bcrp-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcrp-IN-2, also identified as azide-containing quinazolinamine 33, is an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter.[1][2][3][4][5] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and treatment failure. This compound offers a valuable tool for studying BCRP-mediated MDR and for the development of strategies to overcome it. This document provides detailed information on the solubility of this compound and protocols for its use in preclinical experimental settings.
This compound functions by stimulating the ATP hydrolysis activity of the BCRP transporter, which paradoxically leads to the inhibition of substrate efflux.[1][2][3][4][5] This mechanism involves this compound acting as a competitive substrate, thereby increasing the intracellular accumulation of other BCRP substrates, such as the chemotherapeutic drug mitoxantrone (B413), in cells that overexpress BCRP.[1][2][3][4][5] Notably, the inhibitory activity of this compound can be enhanced by ultraviolet (UV) light activation, making it a versatile photo-activatable probe for studying drug-transporter interactions.[1][4]
Physicochemical and Solubility Data
Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the known physicochemical properties and solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N₇ | [4] |
| Molecular Weight | 339.35 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (specific concentration not detailed) | Recommended for creating stock solutions. | [4] |
| Aqueous Buffers | Poorly soluble | As with many BCRP inhibitors, aqueous solubility is limited. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Reversal of BCRP-Mediated Multidrug Resistance Assay
Objective: To determine the ability of this compound to reverse BCRP-mediated resistance to a cytotoxic drug (e.g., mitoxantrone) in cancer cells.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., H460/MX20) and its parental sensitive cell line (e.g., NCI-H460)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mitoxantrone
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
Plate reader
Protocol:
-
Seed the BCRP-overexpressing and parental cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of mitoxantrone in complete cell culture medium.
-
Prepare solutions of mitoxantrone containing a fixed, non-toxic concentration of this compound (e.g., 1 µM, 3 µM, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Remove the overnight culture medium from the cells and add the drug-containing media (mitoxantrone alone or in combination with this compound).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, assess cell viability using an MTT assay or a similar method.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for mitoxantrone in the presence and absence of this compound. The fold reversal (FR) is calculated as the ratio of the IC₅₀ of the cytotoxic drug alone to the IC₅₀ of the cytotoxic drug in the presence of the inhibitor.
Mitoxantrone Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of the BCRP substrate, mitoxantrone.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., H460/MX20)
-
Complete cell culture medium
-
This compound stock solution
-
Mitoxantrone
-
Flow cytometer
-
Fluorescence microscope
Protocol:
-
Culture BCRP-overexpressing cells to confluency.
-
Pre-incubate the cells with a non-toxic concentration of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours) at 37°C.
-
Add mitoxantrone to the medium to a final concentration (e.g., 5-10 µM) and continue to incubate for a defined period (e.g., 30-60 minutes).
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the transport process.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer.
-
Alternatively, visualize the intracellular accumulation of mitoxantrone using a fluorescence microscope.
-
Quantify the increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control.
Signaling Pathway Context
This compound acts directly on the BCRP transporter at the cell membrane. The function of BCRP itself can be regulated by various intracellular signaling pathways, such as the PI3K/Akt pathway, which can influence the trafficking and localization of BCRP to the plasma membrane. While this compound's primary mechanism is direct inhibition, understanding the upstream regulation of BCRP can provide context for its activity in different cellular environments.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BCRP | 2953730-35-1 | Invivochem [invivochem.com]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water-soluble inhibitors of ABCG2 (BCRP) - A fragment-based and computational approach [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcrp-IN-2: A Quinazolinamine-Based BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It plays a crucial role in the disposition of a wide range of xenobiotics and endogenous molecules, contributing significantly to multidrug resistance (MDR) in cancer cells and influencing the pharmacokinetics of many drugs. Bcrp-IN-2 (based on the azide-containing quinazolinamine derivative, compound 33) is a potent inhibitor of BCRP.[1][2] A unique feature of this compound is its azide (B81097) group, which allows it to function as a photoaffinity label upon UV activation, enabling the covalent modification and subsequent identification of the inhibitor's binding site on the BCRP transporter.[1] These properties make this compound a valuable tool for studying BCRP function, investigating drug-transporter interactions, and developing strategies to overcome BCRP-mediated MDR.
Mechanism of Action
This compound acts as a competitive inhibitor of BCRP. It stimulates the ATP hydrolysis activity of the BCRP transporter, suggesting that it is recognized as a substrate and competes with other BCRP substrates for transport.[1][2] By occupying the substrate-binding pocket, this compound effectively blocks the efflux of other BCRP substrates, leading to their intracellular accumulation.
The presence of an azide group on the this compound molecule allows for its use in photoaffinity labeling studies.[1] Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues within the BCRP binding site. This irreversible binding is instrumental in mapping the drug-binding pocket of the transporter.
Quantitative Data
While a precise IC50 value for this compound (compound 33) has not been reported in the primary literature, its efficacy has been demonstrated at a concentration of 5 µM, where it significantly reverses BCRP-mediated resistance to mitoxantrone (B413) in H460/MX20 cells.[1]
| Compound | Target | Effective Concentration | Cell Line | Substrate | Reference |
| This compound (compound 33) | BCRP | 5 µM | H460/MX20 | Mitoxantrone | [1] |
Signaling Pathways and Experimental Workflows
BCRP Efflux Pump Mechanism and Inhibition
The following diagram illustrates the mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Mechanism of BCRP-mediated substrate efflux and its competitive inhibition by this compound.
Experimental Workflow for Mitoxantrone Accumulation Assay
This diagram outlines the key steps in assessing BCRP inhibition using a mitoxantrone accumulation assay with flow cytometry.
Caption: Workflow for determining BCRP inhibition via a mitoxantrone accumulation assay.
Photoaffinity Labeling Workflow
The following diagram details the workflow for using this compound as a photoaffinity label to identify its binding site on BCRP.
Caption: Workflow for identifying the this compound binding site on BCRP using photoaffinity labeling.
Experimental Protocols
Protocol 1: Mitoxantrone Accumulation Assay for BCRP Inhibition
This protocol describes how to measure the inhibitory effect of this compound on BCRP function by quantifying the intracellular accumulation of the fluorescent BCRP substrate, mitoxantrone.
Materials:
-
BCRP-overexpressing cells (e.g., H460/MX20) and parental control cells (e.g., H460)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Mitoxantrone (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells overnight under standard conditions (37°C, 5% CO2).
-
Inhibitor Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) to the respective wells. Include a positive control inhibitor of BCRP if available. Incubate for 1-2 hours at 37°C.
-
Substrate Addition: Following the pre-incubation with the inhibitor, add mitoxantrone to each well to a final concentration of 5-10 µM.
-
Accumulation: Incubate the cells for an additional 30-60 minutes at 37°C to allow for mitoxantrone accumulation.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to stop the transport process and remove extracellular mitoxantrone.
-
Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. Optimal excitation and emission wavelengths for mitoxantrone are approximately 607 nm and 684 nm, respectively, though settings may need to be adjusted based on the available instrument lasers and filters (e.g., excitation at 568 nm and a >620 nm emission filter).[3][4]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in cells treated with this compound compared to the vehicle control indicates inhibition of BCRP-mediated efflux.
Protocol 2: Photoaffinity Labeling of BCRP with this compound
This protocol provides a general framework for using this compound to covalently label its binding site on BCRP.
Materials:
-
BCRP-overexpressing cells (e.g., H460/MX20) or isolated cell membranes containing BCRP
-
This compound
-
PBS or appropriate buffer
-
UV lamp (with an appropriate wavelength for azide activation, typically around 254-350 nm)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Sample Preparation: Prepare either whole cells or isolated membranes expressing BCRP.
-
Inhibitor Incubation: Incubate the biological sample with this compound (e.g., 5-10 µM) in the dark for 30-60 minutes at 4°C or 37°C to allow for binding. Include a control sample without this compound. For competition experiments, pre-incubate with a non-photoreactive BCRP inhibitor before adding this compound.
-
UV Irradiation: Place the samples on ice and expose them to UV light for a predetermined amount of time (e.g., 10-30 minutes). The optimal wavelength and duration of irradiation should be determined empirically.
-
Sample Processing:
-
For Whole Cells: After irradiation, wash the cells with cold PBS, then lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
For Membranes: Proceed directly to protein solubilization.
-
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe with an anti-BCRP antibody to detect any shift in molecular weight, which might indicate covalent binding of this compound.
-
Mass Spectrometry: For binding site identification, the BCRP protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the peptide fragment covalently modified by this compound.
-
Troubleshooting
-
Low Mitoxantrone Accumulation:
-
Ensure that the cell line has high BCRP expression.
-
Optimize the concentration of mitoxantrone and the incubation time.
-
Check the activity of the this compound compound.
-
-
High Background in Photoaffinity Labeling:
-
Optimize the concentration of this compound to minimize non-specific binding.
-
Reduce the UV irradiation time.
-
Include appropriate competition controls with an excess of a non-photoreactive inhibitor.
-
-
No Covalent Labeling Detected:
-
Ensure the UV lamp is emitting at the correct wavelength and intensity to activate the azide group.
-
Optimize the incubation conditions to favor this compound binding.
-
Confirm the presence of BCRP in the sample.
-
Conclusion
This compound is a versatile chemical probe for the study of BCRP. Its ability to act as both a potent competitive inhibitor and a photoaffinity label makes it an invaluable tool for researchers investigating the mechanisms of BCRP-mediated transport and drug resistance. The protocols provided here offer a starting point for utilizing this compound in in vitro experimental systems. Optimization of specific experimental parameters is recommended to achieve the best results for your particular research application.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of mitoxantrone in p-glycoprotein-positive and -negative human myeloid leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Bcrp-IN-2 for Investigating Drug Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcrp-IN-2 is a potent and photoactivatable inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter. BCRP is highly expressed in barrier tissues such as the intestine, liver, and the blood-brain barrier, where it functions as an efflux pump, limiting the absorption and distribution of a wide range of substrate drugs.[1][2] Its role in multidrug resistance in cancer is also well-established.[3][4] Understanding the interaction of new chemical entities with BCRP is a critical aspect of drug discovery and development to predict potential drug-drug interactions and overcome resistance mechanisms.
This compound, a quinazolinamine derivative, serves as a valuable tool for studying BCRP-mediated drug transport.[5][6] A key feature of this compound is its azide (B81097) group, which allows for enhanced inhibitory activity upon ultraviolet (UV) light activation, making it a useful photoaffinity probe to investigate molecular interactions with the BCRP transporter.[5][7] Mechanistically, this compound stimulates the ATPase activity of BCRP, suggesting it may act as a competitive substrate, thereby inhibiting the transport of other BCRP substrates.[5][6] This is evidenced by its ability to increase the intracellular accumulation of known BCRP substrates, such as mitoxantrone (B413), in cells that overexpress BCRP.[5][7]
This document provides detailed application notes and experimental protocols for the use of this compound in drug transport studies.
Data Presentation
| Compound | Transporter | IC50 Value |
| P-gp/BCRP-IN-2 | P-glycoprotein (P-gp) | 1.6 nM |
| Breast Cancer Resistance Protein (BCRP) | 600 nM |
Experimental Protocols
Protocol 1: In Vitro BCRP Inhibition Assessment using a Mitoxantrone Accumulation Assay
This protocol describes a cell-based assay to determine the ability of this compound to inhibit BCRP-mediated efflux of the fluorescent substrate mitoxantrone. The assay is performed in a cell line overexpressing BCRP (e.g., H460/MX20) and a corresponding parental cell line with low BCRP expression (e.g., H460) as a control.
Materials:
-
This compound
-
Mitoxantrone
-
BCRP-overexpressing cells (e.g., H460/MX20)
-
Parental cells (e.g., H460)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
-
UV lamp (for photoactivation studies)
Procedure:
-
Cell Seeding:
-
Seed the BCRP-overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10³ cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a solution of mitoxantrone in cell culture medium at a final concentration of 5 µM.
-
-
Inhibition Assay:
-
Remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells of both cell lines. Include a vehicle control (medium with the same percentage of DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Add the mitoxantrone solution to all wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
For Photoactivation Studies (Optional):
-
After the pre-incubation with this compound and before the addition of mitoxantrone, expose the plate to UV light (e.g., 365 nm) for a specified duration (e.g., 10-15 minutes) on ice.
-
-
Measurement of Mitoxantrone Accumulation:
-
After the 2-hour incubation, wash the cells twice with ice-cold PBS to remove extracellular mitoxantrone.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence of mitoxantrone using a fluorescence plate reader with excitation and emission wavelengths of approximately 610 nm and 670 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Calculate the fold increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control in the BCRP-overexpressing cells.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Fluorescence(Inhibitor) - Fluorescence(Vehicle)) / (Fluorescence(Parental) - Fluorescence(Vehicle))] * 100
-
Protocol 2: Vesicular Transport Assay for BCRP Inhibition
This protocol outlines a method to assess the direct inhibitory effect of this compound on BCRP transport activity using inside-out membrane vesicles prepared from cells overexpressing BCRP.
Materials:
-
This compound
-
BCRP-overexpressing membrane vesicles
-
Control membrane vesicles (from parental cells)
-
Radiolabeled or fluorescent BCRP substrate (e.g., [³H]-Estrone-3-sulfate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions (5 mM)
-
Known BCRP inhibitor as a positive control (e.g., Ko143)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence detector
Procedure:
-
Vesicle Preparation:
-
Thaw the BCRP-overexpressing and control membrane vesicles on ice.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare the reaction mixture containing the assay buffer, the BCRP substrate, and various concentrations of this compound or the positive control.
-
-
Initiation of Transport:
-
Add the membrane vesicles to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the transport reaction by adding ATP to one set of wells and AMP (as a negative control for ATP-dependent transport) to another set.
-
-
Termination of Transport:
-
After a short incubation period (e.g., 5-10 minutes), stop the reaction by adding ice-cold wash buffer.
-
Rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.
-
-
Washing:
-
Wash the filters several times with ice-cold wash buffer to remove any unbound substrate.
-
-
Quantification:
-
For radiolabeled substrates, add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, elute the substrate from the vesicles and measure the fluorescence.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing wells from that in the ATP-containing wells.
-
Determine the percentage of inhibition by this compound at each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for a cell-based BCRP inhibition assay.
Caption: Simplified signaling pathway for the regulation of BCRP expression.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the breast cancer resistance protein (BCRP/ABCG2) in drug transport--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors with Improved Metabolic Stability - ProQuest [proquest.com]
Reversing Chemoresistance in Cancer Cells Using Bcrp-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle to effective cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy. Bcrp-IN-2 is a potent and specific inhibitor of the BCRP transporter. By blocking the efflux activity of BCRP, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. These application notes provide detailed protocols for utilizing this compound to reverse BCRP-mediated chemoresistance in in vitro models.
Mechanism of Action
This compound reverses chemoresistance by directly inhibiting the function of the BCRP/ABCG2 transporter. Overexpressed in various cancer types, BCRP utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the cell's interior. This compound binds to the transporter, likely at or near the substrate-binding site, competitively or non-competitively inhibiting its drug efflux function. This inhibition leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, allowing it to reach its therapeutic target and induce apoptosis or cell cycle arrest in the cancer cell.
Data Presentation
While specific quantitative data for this compound's chemoresistance reversal is not extensively available in publicly accessible literature, the following tables provide representative data for potent BCRP inhibitors, illustrating the expected outcomes when using an effective inhibitor like this compound.
Table 1: Reversal of Mitoxantrone Resistance in BCRP-Overexpressing NCI-H460/MX20 Cells
| Treatment | IC50 of Mitoxantrone (nM) | Fold Reversal of Resistance |
| Mitoxantrone alone | 1500 | - |
| Mitoxantrone + BCRP Inhibitor (e.g., Ko143, 1 µM) | 50 | 30 |
Note: This data is representative of potent BCRP inhibitors. The fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the inhibitor.
Table 2: Effect of BCRP Inhibition on Intracellular Doxorubicin Accumulation in BCRP-Overexpressing MCF-7/MX Cells
| Cell Line | Treatment | Relative Intracellular Doxorubicin Fluorescence |
| MCF-7 (Parental) | Doxorubicin | 100% |
| MCF-7/MX (Resistant) | Doxorubicin | 25% |
| MCF-7/MX (Resistant) | Doxorubicin + BCRP Inhibitor (e.g., this compound) | 85% |
Note: Data is illustrative. Increased fluorescence indicates higher intracellular drug accumulation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine Reversal of Chemoresistance
This protocol determines the ability of this compound to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic agent.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., NCI-H460/MX20, MCF-7/MX) and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapeutic agent (e.g., Mitoxantrone, Doxorubicin).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare a fixed, non-toxic concentration of this compound in culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Treat the resistant cells with the chemotherapeutic agent alone or in combination with this compound.
-
Treat the parental cells with the chemotherapeutic agent alone.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
2. Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic drug or a fluorescent BCRP substrate.
Materials:
-
BCRP-overexpressing and parental cancer cell lines.
-
This compound.
-
Fluorescent BCRP substrate (e.g., Mitoxantrone, Doxorubicin, Hoechst 33342).
-
Flow cytometer or fluorescence microscope.
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Preparation: Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add this compound to the desired final concentration to the "inhibitor" tubes. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate to all tubes at a final concentration appropriate for detection.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.
-
Data Analysis: Compare the mean fluorescence intensity of the cells treated with the substrate alone to those co-treated with this compound. An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Mandatory Visualizations
Caption: BCRP/ABCG2 signaling pathway and inhibition by this compound.
Caption: Experimental workflows for in vitro chemoresistance reversal assays.
References
Application Notes and Protocols for Bcrp-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a significant contributor to multidrug resistance (MDR) in cancer therapy.[1][2] BCRP functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Bcrp-IN-2 is a known inhibitor of BCRP, making it a valuable tool for research aimed at overcoming MDR.[3] This document provides a detailed experimental design for utilizing this compound in xenograft models to evaluate its potential to reverse BCRP-mediated drug resistance in vivo.
This compound demonstrates inhibitory activity against BCRP and this effect is enhanced upon activation by ultraviolet light.[3] It functions by stimulating the ATP hydrolysis of the BCRP transport protein.[3] While in vitro data for this compound is available, this document outlines a proposed in vivo experimental design based on established protocols for other BCRP inhibitors, such as Ko143 and Fumitremorgin C (FTC), due to the limited availability of specific in vivo studies for this compound. Researchers should note that the provided protocols will require optimization for this specific inhibitor.
Signaling Pathways Implicated in BCRP Regulation
The expression and function of BCRP are regulated by complex signaling pathways, including the PI3K/Akt and NF-κB pathways.[4][5] Understanding these pathways is crucial for designing comprehensive studies.
Experimental Design and Protocols
This section provides a detailed protocol for a xenograft study to assess the efficacy of this compound in combination with a BCRP substrate chemotherapeutic agent (e.g., Topotecan, Doxorubicin).
Experimental Workflow
Materials and Reagents
-
Cell Line: A cancer cell line with confirmed high expression of BCRP (e.g., NCI-H460/MX20, MCF-7/MX, or a transfected cell line).
-
Animals: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
-
This compound: Purity >98%.
-
Chemotherapeutic Agent: A known BCRP substrate (e.g., Topotecan, Doxorubicin).
-
Vehicle: A suitable vehicle for in vivo administration of this compound (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
-
General Supplies: Sterile syringes, needles, cell culture reagents, animal caging, calipers, etc.
Protocol: Xenograft Model Development and Treatment
-
Cell Culture and Implantation:
-
Culture the BCRP-overexpressing cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of Matrigel and serum-free medium) at a concentration of 5 x 106 to 10 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Chemotherapeutic agent alone.
-
Group 3: this compound alone.
-
Group 4: Chemotherapeutic agent + this compound.
-
-
Drug Preparation and Administration (Example Formulation):
-
This compound: Prepare a stock solution in DMSO. For administration, dilute the stock in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be determined based on pilot studies, but a starting point could be in the range of 1-10 mg/kg.
-
Chemotherapeutic Agent: Prepare according to the manufacturer's instructions and published protocols for the specific drug in mice.
-
Administration: The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) for both this compound and the chemotherapeutic agent should be determined based on their properties and the experimental design. Typically, the BCRP inhibitor is administered 30-60 minutes before the chemotherapeutic agent.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.
-
At the endpoint, euthanize the mice and collect tumors and blood samples for further analysis (e.g., pharmacokinetics, pharmacodynamics, and histological analysis).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | N/A |
| Chemo Agent Alone | [Insert Value] | [Calculate Value] |
| This compound Alone | [Insert Value] | [Calculate Value] |
| Chemo + this compound | [Insert Value] | [Calculate Value] |
Table 2: Pharmacokinetic Parameters of the Chemotherapeutic Agent
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Chemo Agent Alone | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemo + this compound | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This document provides a comprehensive, albeit generalized, framework for designing and conducting xenograft studies with the BCRP inhibitor this compound. The provided protocols are based on established methodologies for similar compounds and should be adapted and optimized for the specific characteristics of this compound and the chosen cancer model. Careful pilot studies are recommended to determine the optimal dosing, administration schedule, and tolerability of this compound in combination with the selected chemotherapeutic agent. The successful execution of these experiments will provide valuable insights into the potential of this compound to overcome multidrug resistance in a preclinical setting.
References
Application Notes and Protocols for Flow Cytometry Assay Using Bcrp-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2), is a transmembrane transporter that plays a crucial role in the efflux of a wide range of xenobiotics, including many therapeutic agents.[1][2] Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1][2] Bcrp-IN-2 is an inhibitor of BCRP and has been shown to increase the intracellular accumulation of BCRP substrates, such as mitoxantrone (B413), in cells that overexpress BCRP.[3] This property makes this compound a valuable tool for studying BCRP function and for developing strategies to overcome BCRP-mediated MDR.
This document provides detailed application notes and protocols for utilizing this compound in a flow cytometry-based assay to assess BCRP activity. Flow cytometry offers a high-throughput and quantitative method to measure the intracellular accumulation of fluorescent BCRP substrates.[4][5]
Mechanism of Action
BCRP is an ATP-dependent efflux pump that actively transports substrates out of the cell, thereby reducing their intracellular concentration.[1] Fluorescent substrates of BCRP, such as mitoxantrone or Hoechst 33342, can be used to monitor its activity.[6][7][8] In cells with high BCRP expression, the fluorescence intensity will be low due to the efficient efflux of the dye. This compound inhibits the transport function of BCRP.[3] In the presence of this compound, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity, which can be quantified by flow cytometry.
Quantitative Data Summary
The following tables summarize representative quantitative data for BCRP inhibition assays. These values are provided as a reference and may vary depending on the cell line, experimental conditions, and the specific BCRP substrate used.
Table 1: IC50 Values of Various BCRP Inhibitors
| Inhibitor | IC50 (µM) | Substrate | Assay System |
| Vemurafenib | 1.1 | Rosuvastatin | Vesicular Transport |
| Dabigatran etexilate | 1.1 | Rosuvastatin | Vesicular Transport |
| Everolimus | 1.1 | Rosuvastatin | Vesicular Transport |
| Ko143 | 0.221 | Hoechst 33342 | MDCK II BCRP cells |
| Flavonoid 1 | 4.88 | Hoechst 33342 | HT29SN38 cells |
Table 2: Representative Data for Mitoxantrone Accumulation Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in MFI (vs. Untreated) |
| BCRP-overexpressing | Untreated | 150 | 1.0 |
| BCRP-overexpressing | This compound (10 µM) | 1200 | 8.0 |
| Parental (Low BCRP) | Untreated | 1100 | - |
| Parental (Low BCRP) | This compound (10 µM) | 1150 | 1.05 |
This table presents hypothetical data based on the known potentiation of mitoxantrone accumulation by BCRP inhibitors.[3]
Experimental Protocols
I. Protocol for BCRP Activity Assay using this compound and Mitoxantrone
This protocol describes the use of the fluorescent BCRP substrate mitoxantrone to assess the inhibitory effect of this compound on BCRP activity in a BCRP-overexpressing cell line compared to its parental control.
Materials:
-
BCRP-overexpressing cell line (e.g., NCI-H460/MX20, MCF-7/MX) and the corresponding parental cell line.
-
This compound (stock solution in DMSO)
-
Mitoxantrone (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Propidium (B1200493) iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the BCRP-overexpressing and parental cell lines in their recommended complete medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
To the test samples, add this compound to the desired final concentration (e.g., a range from 0.1 to 20 µM to determine the optimal concentration). For a control, add the equivalent volume of DMSO.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Add mitoxantrone to each tube to a final concentration of 3-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular mitoxantrone.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
-
Viability Staining:
-
Add a viability dye such as propidium iodide (PI) to each tube according to the manufacturer's instructions to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite mitoxantrone with a red laser (e.g., 633 nm or 640 nm) and collect the emission using a long-pass filter (e.g., 660/20 nm or 670 nm LP).[4]
-
Collect data for at least 10,000 live single cells per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean fluorescence intensity (MFI) of mitoxantrone for each sample.
-
Calculate the fold increase in MFI in the presence of this compound compared to the DMSO control.
-
II. Protocol for Side Population (SP) Assay using this compound and Hoechst 33342
This protocol is used to identify the "side population" of cells, which are often enriched in stem-like cells that exhibit high BCRP activity.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Hoechst 33342 (stock solution in water or DMSO)
-
Complete cell culture medium with 2% FBS and 10 mM HEPES
-
Hanks' Balanced Salt Solution (HBSS)
-
Propidium iodide (PI)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them at 1 x 10^6 cells/mL in pre-warmed complete culture medium with 2% FBS and 10 mM HEPES.
-
-
Inhibitor Pre-incubation:
-
For the control tube, add a known BCRP inhibitor like Fumitremorgin C (e.g., at 10 µM) or this compound (at a predetermined optimal concentration).
-
Incubate for 15 minutes at 37°C.
-
-
Hoechst 33342 Staining:
-
Add Hoechst 33342 to all tubes to a final concentration of 5 µg/mL.
-
Incubate for 90 minutes at 37°C with intermittent mixing, protected from light.
-
-
Washing and Staining:
-
Wash the cells with ice-cold HBSS.
-
Resuspend the cells in ice-cold HBSS containing 2 µg/mL PI.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation.
-
Collect Hoechst blue (e.g., 450/50 nm filter) and Hoechst red (e.g., 675/20 nm filter) fluorescence signals.
-
The side population will appear as a small, distinct population of cells with low blue and red fluorescence that disappears in the presence of a BCRP inhibitor.
-
-
Data Analysis:
-
Gate on the live, PI-negative cell population.
-
Identify the side population in the untreated sample and quantify its percentage.
-
Confirm the disappearance or reduction of the side population in the presence of this compound.
-
Visualizations
Caption: Experimental workflow for the BCRP inhibition assay using flow cytometry.
Caption: PI3K/AKT/mTOR pathway regulation of BCRP expression and inhibition by this compound.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of breast cancer resistance protein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Bcrp-IN-2 in High-Throughput Screening of BCRP Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bcrp-IN-2, a potent quinazolinamine-derived inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in high-throughput screening (HTS) assays to identify novel BCRP substrates. Detailed protocols for key experiments are provided to ensure reliable and reproducible results.
This compound, also identified as azide (B81097) derivative 33, serves as a valuable tool for investigating drug interactions with the BCRP transporter, a key protein in multidrug resistance in cancer and in modulating the pharmacokinetics of various drugs.[1][2][3][4][5] Notably, its inhibitory activity can be enhanced through photoactivation with ultraviolet (UV) light, offering a unique mechanism for controlling BCRP function in experimental settings.[1][2][3][4][5] this compound functions by stimulating the ATP hydrolysis of the BCRP transporter, which suggests it may act as a competitive substrate, thereby increasing the intracellular accumulation of other BCRP substrates like mitoxantrone (B413) in cells overexpressing BCRP.[1][2][3][4][5]
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound in inhibiting BCRP-mediated transport.
| Parameter | Value | Cell Line | Substrate | Notes |
| Mitoxantrone Accumulation | Significantly increased | H460/MX20 (BCRP-overexpressing) | Mitoxantrone | This compound increases the accumulation of the BCRP substrate mitoxantrone.[1][2][3][4][5] |
| BCRP ATPase Activity | Significantly stimulated | BCRP transporter | ATP | Indicates interaction with the transporter's ATP-binding cassette.[1][2][3][5] |
| Photoactivation | Enhanced inhibitory effect | - | - | Inhibition of BCRP is greater after UV activation.[1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: High-Throughput Screening of BCRP Substrates using a Mitoxantrone Accumulation Assay
This protocol describes a high-throughput method to screen for potential BCRP substrates by measuring the intracellular accumulation of the fluorescent BCRP substrate, mitoxantrone, in the presence of this compound.
Materials:
-
H460/MX20 (BCRP-overexpressing) and parental H460 cells
-
This compound (azide derivative 33)
-
Mitoxantrone
-
Ko143 (positive control BCRP inhibitor)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed H460/MX20 and H460 cells in 96-well black, clear-bottom plates at a density of 5 x 10³ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the test compounds and this compound in culture medium to the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the test compounds or this compound (e.g., at a concentration that significantly increases mitoxantrone accumulation). Include wells with Ko143 as a positive control and a vehicle control (DMSO).
-
-
Mitoxantrone Addition and Incubation:
-
Add mitoxantrone to each well to a final concentration of 5 µM.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Aspirate the medium containing the compounds and mitoxantrone.
-
Wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence of mitoxantrone using a fluorescence microplate reader with excitation at 610 nm and emission at 670 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental H460 cells.
-
An increase in mitoxantrone fluorescence in the presence of a test compound compared to the vehicle control indicates potential BCRP inhibition or substrate activity.
-
Protocol 2: BCRP ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis activity of the BCRP transporter. This assay is useful for confirming direct interaction of the compound with the transporter.
Materials:
-
High-five insect cell membranes overexpressing human BCRP
-
This compound
-
ATP
-
ATPase assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂)
-
Vanadate (B1173111) (Na₃VO₄) as an inhibitor of P-type ATPases
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in ATPase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µg of BCRP-expressing membranes to each well.
-
Add the diluted this compound or control compounds to the wells.
-
Include a control with vanadate to measure BCRP-specific ATPase activity.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 4 mM.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes with gentle shaking.
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop for 15-30 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green-based assays).
-
-
Data Analysis:
-
Subtract the absorbance of the vanadate-treated wells to determine the BCRP-specific ATPase activity.
-
A stimulation of ATP hydrolysis in the presence of this compound indicates a direct interaction with the transporter.
-
Protocol 3: Photoactivation of this compound for Enhanced BCRP Inhibition
This protocol describes the procedure for activating this compound with UV light to enhance its inhibitory effect on BCRP.
Materials:
-
This compound solution (in an appropriate buffer or cell culture medium)
-
UV lamp with an emission wavelength of 365 nm
-
Quartz or UV-transparent microplate/cuvette
Procedure:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound at the desired concentration in a UV-transparent vessel.
-
-
UV Irradiation:
-
Expose the this compound solution to UV light (365 nm) for a specified duration (e.g., 10-30 minutes). The optimal exposure time should be determined empirically.
-
-
Application in Assay:
-
Immediately use the UV-activated this compound in the desired BCRP inhibition assay (e.g., Mitoxantrone Accumulation Assay).
-
Compare the inhibitory activity of the UV-activated this compound to that of the non-activated compound to determine the extent of photo-enhancement.
-
Visualizations
Caption: High-throughput screening workflow for identifying BCRP substrates using this compound.
Caption: Proposed mechanism of this compound action on the BCRP transporter.
Caption: Conceptual diagram of this compound photoactivation for enhanced BCRP inhibition.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bcrp-IN-2 stability issues in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Bcrp-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[1] BCRP is an efflux transporter that plays a crucial role in multidrug resistance (MDR) in cancer by actively pumping a wide range of chemotherapeutic agents out of cancer cells.[1][2] this compound functions by blocking this efflux mechanism, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. It is a quinazolinamine derivative and exhibits increased BCRP inhibition following activation by ultraviolet (UV) light.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For short-term storage, this compound can be kept at room temperature in the continental United States, though this may vary in other locations.[3] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier, as optimal conditions may vary between batches.[3] Given its photo-activated nature, it is advisable to protect this compound solutions from light to ensure experimental consistency, unless photo-activation is a specific step in the protocol.
Q3: In which solvents should I dissolve this compound?
Q4: I am observing precipitate formation after diluting my this compound DMSO stock into my aqueous cell culture medium. What could be the cause?
A4: This is a common issue for poorly water-soluble compounds like many BCRP inhibitors.[7] The phenomenon is often due to the compound's low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate if its solubility limit is exceeded. This is related to the difference between kinetic and thermodynamic solubility; the initially formed supersaturated solution is unstable and leads to precipitation over time.[6]
Q5: How does UV light affect this compound's activity?
A5: this compound's inhibitory activity on BCRP is significantly enhanced upon activation by ultraviolet (UV) light.[3] This photo-activated characteristic makes it a valuable tool for specific experimental designs where temporal or spatial control of BCRP inhibition is desired. However, for standard experiments, this means that exposure to ambient light should be minimized to prevent unintended increases in potency and to ensure reproducibility.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
| Symptom | Potential Cause | Recommended Solution |
| Visible precipitate after diluting DMSO stock into assay medium. | The compound's aqueous solubility limit has been exceeded. | Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5%. This might necessitate preparing a more dilute stock solution.[6] pH Modification: If this compound has an ionizable group, adjusting the pH of the assay buffer may improve solubility.[8] Use of Excipients: For cell-based assays, consider using non-toxic excipients like cyclodextrins to enhance apparent solubility.[6] |
| Inconsistent results or lower than expected potency. | Micro-precipitation or loss of compound due to adsorption to plastics. | Sonication: In-well sonication can help to redissolve compounds that have precipitated.[8] Use Low-Binding Plastics: Employ low-binding microplates and pipette tips to minimize the loss of the hydrophobic compound from the solution.[6] |
Issue 2: Inconsistent Experimental Results
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Light Exposure: Uncontrolled exposure to light is causing variable photo-activation of this compound.[3][9] | Protect from Light: Prepare and handle all this compound solutions in a dark environment or by using amber-colored tubes and plates. |
| Metabolic Instability: The compound may be metabolized by enzymes present in the cell culture system. | Use Metabolically Stable Analogs: Research on quinazolinamine derivatives has focused on improving metabolic stability compared to other inhibitors like Ko143.[4][5][10] If metabolic degradation is suspected, consider using a more stable analog if available. | |
| Incorrect Concentration: The actual concentration of the compound in solution is lower than calculated due to precipitation or adsorption. | Verify Solubility: Perform a solubility assessment under your specific experimental conditions before conducting functional assays. |
Experimental Protocols
General Protocol for BCRP Inhibition Assay using a Fluorescent Substrate
This protocol outlines a general workflow for assessing the inhibitory potential of this compound in a cell-based assay using a fluorescent BCRP substrate like Hoechst 33342.
-
Cell Culture:
-
Culture cells overexpressing BCRP (e.g., MDCKII-BCRP or H460/MX20) and a parental control cell line in appropriate media.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Protect from light.
-
Serially dilute the stock solution to create a range of working concentrations.
-
-
Inhibition Assay:
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., Ko143) for 30-60 minutes at 37°C.
-
Add the fluorescent BCRP substrate (e.g., Hoechst 33342 at a final concentration of 5 µM).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
-
Plot the data and determine the IC₅₀ value for this compound.
-
Visualizations
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Workflow for an in vitro BCRP inhibition assay.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. "DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF QUINAZOLINAMINE DE" by Chao-Yun Cai [scholar.stjohns.edu]
Off-target effects of Bcrp-IN-2 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bcrp-IN-2. The information is tailored for scientists and drug development professionals to address potential issues arising from off-target effects during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results show a stronger effect than anticipated based on BCRP inhibition alone. Could this compound have off-target effects on other ABC transporters?
A1: Yes, this is a possibility. While this compound is designed as a BCRP inhibitor, cross-reactivity with other ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can occur.[1][2][3][4][5] Unexpectedly potent results may indicate that this compound is also inhibiting the efflux of your substrate by these other transporters.
Troubleshooting Steps:
-
Assess the expression of P-gp and MRP1 in your cell line: Confirm whether your experimental cell line expresses these transporters at significant levels.
-
Perform a selectivity assay: Test the inhibitory activity of this compound against P-gp and MRP1.
Interpreting the Results:
The following table provides a hypothetical example of IC50 values that could be generated from a selectivity assay to help interpret your findings.
| Transporter | This compound IC50 (nM) | Interpretation |
| BCRP (ABCG2) | 50 | Potent on-target inhibition |
| P-gp (ABCB1) | 850 | Moderate off-target inhibition at higher concentrations |
| MRP1 (ABCC1) | >10,000 | Negligible off-target inhibition |
If your results resemble this table, it would suggest that at higher concentrations, this compound could be inhibiting P-gp, contributing to the observed potentiation.
Q2: I am observing unexpected changes in cell growth and signaling pathways that seem unrelated to BCRP inhibition. What could be the cause?
A2: BCRP expression and function are known to be regulated by signaling pathways such as the PI3K/Akt pathway.[6][7][8][9] It is possible that this compound has off-target effects on components of this or other signaling cascades, leading to unanticipated cellular responses.
Troubleshooting Workflow:
The following diagram illustrates a workflow to investigate potential off-target effects on the PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for investigating unexpected signaling effects of this compound.
Experimental Protocols
Protocol 1: ABC Transporter Selectivity Assay
This protocol is designed to determine the selectivity of this compound against BCRP, P-gp, and MRP1 using a fluorescent substrate accumulation assay.[10][11][12][13]
Materials:
-
Cell lines overexpressing a single transporter (e.g., MDCKII-BCRP, MDCKII-Pgp, MDCKII-MRP1) and a parental control cell line.
-
Fluorescent substrates:
-
BCRP: Hoechst 33342
-
P-gp: Calcein-AM
-
MRP1: Calcein-AM
-
-
This compound
-
Positive control inhibitors (e.g., Ko143 for BCRP, Verapamil for P-gp, MK-571 for MRP1)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing and parental cells into 96-well plates and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitors.
-
Incubation: Pre-incubate the cells with varying concentrations of this compound or the control inhibitors for 30-60 minutes.
-
Substrate Addition: Add the appropriate fluorescent substrate to each well.
-
Accumulation: Incubate for a further 30-60 minutes to allow for substrate accumulation.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis:
-
Subtract the background fluorescence of the parental cells.
-
Normalize the data to the positive control (100% inhibition) and vehicle control (0% inhibition).
-
Calculate the IC50 values for this compound for each transporter.
-
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine changes in Akt phosphorylation.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and its role in regulating BCRP. This can be a useful reference when troubleshooting unexpected signaling effects.
Caption: The PI3K/Akt pathway can regulate BCRP expression and function.
References
- 1. Selectivity profiling of BCRP versus P-gp inhibition: from automated collection of polypharmacology data to multi-label learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity profiling of BCRP versus P-gp inhibition: from automated collection of polypharmacology data to multi-label learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput flow cytometry to detect selective inhibitors of ABCB1, ABCC1, and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Bcrp-IN-2 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Bcrp-IN-2 precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[1][2] BCRP is an ATP-binding cassette (ABC) transporter protein that functions as an efflux pump, actively removing various substrates, including many anticancer drugs, from cells.[2][3] This action can lead to multidrug resistance (MDR) in cancer cells.[2] this compound works by inhibiting this efflux function, which can increase the intracellular concentration and efficacy of co-administered therapeutic agents that are BCRP substrates.[1]
Q2: My this compound precipitated immediately upon addition to my cell culture media. What is the most likely cause?
The most common reason for immediate precipitation is poor aqueous solubility and improper dilution technique. Small molecule inhibitors are often dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] When a concentrated DMSO stock solution is added directly to an aqueous-based culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. This is a common issue with hydrophobic compounds.
Q3: What is the best solvent for preparing a this compound stock solution?
For many small molecule inhibitors, including quinazolinamine derivatives like this compound, DMSO is the recommended solvent for creating high-concentration stock solutions.[4] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my cell culture media?
To minimize solvent-induced cytotoxicity and effects on cell physiology, the final concentration of DMSO in the culture medium should generally be kept low, typically below 0.5%, and ideally at 0.1% or less.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Can I heat or autoclave the media to redissolve the this compound precipitate?
No. Heating the media can degrade sensitive components like glutamine, vitamins, and growth factors.[5] Furthermore, heating will likely not permanently redissolve the precipitate and may cause protein denaturation and further precipitation issues.[5] Autoclaving media containing this compound would destroy the compound.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental use.
Problem 1: Precipitate observed in the stock solution.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | The compound may not be fully dissolved. Vortex the solution for several minutes. If particles persist, gentle warming (not exceeding 40°C) or sonication in a water bath for 5-10 minutes can aid dissolution.[4] |
| Moisture Contamination | The compound or solvent may have absorbed moisture. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.[4] Use anhydrous-grade DMSO. |
| Degradation | The compound may have degraded due to improper storage. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] |
Problem 2: Precipitate forms when diluting the stock solution into aqueous media.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | The final concentration of this compound exceeds its solubility limit in the aqueous media. Determine the kinetic solubility of the compound in your specific media.[4][6] Perform experiments at a lower, non-precipitating concentration. |
| Improper Dilution Technique | Adding the stock solution too quickly or into a small volume of media can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise into the final volume of media while gently vortexing or swirling to ensure rapid dispersal. |
| Media Composition | Components in the media (e.g., salts, proteins in serum) can affect compound solubility.[5][7] High salt concentrations or pH shifts can reduce the solubility of small molecules.[8][9] |
| Temperature Shock | Adding a cold stock solution to warm media can sometimes cause precipitation.[5] Allow the stock solution aliquot to reach room temperature before adding it to the pre-warmed (37°C) cell culture media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening.
-
Weigh: Aseptically weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mix: Vortex the solution vigorously for 2-5 minutes.
-
Aid Dissolution (if needed): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.[4]
-
Sterilize (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any insoluble aggregates.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to the experimental temperature (typically 37°C).
-
Prepare Intermediate Dilution (Optional): For very high final dilutions, it may be beneficial to first make an intermediate dilution of the stock solution in a serum-free medium or PBS before the final dilution step.
-
Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of this compound stock solution drop-by-drop. This ensures the compound is rapidly and evenly dispersed, preventing localized high concentrations that lead to precipitation.
-
Visual Inspection: After addition, visually inspect the medium for any signs of cloudiness or precipitate. If observed, the concentration may be too high for the given conditions.
Visual Guides and Workflows
Caption: A standard workflow for preparing and using this compound.
Caption: A logical guide for troubleshooting precipitation issues.
Caption: Signaling pathways influencing BCRP expression and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Bcrp-IN-2 light sensitivity and handling precautions.
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using Bcrp-IN-2, a photosensitive inhibitor of the Breast Cancer Resistance Protein (BCRP). Proper handling and consideration of its light-sensitive nature are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an inhibitor of the BCRP transporter protein. BCRP is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing a wide range of substrates, including chemotherapeutic agents.[1][2] this compound belongs to the quinazolinamine class of derivatives and is a valuable tool for studying BCRP-mediated transport.[3]
Q2: What is the most critical handling precaution for this compound?
A2: this compound is photosensitive. Its inhibitory activity against BCRP is significantly enhanced upon activation by ultraviolet (UV) light.[3] Therefore, it is crucial to protect the compound from light during storage and routine handling to prevent uncontrolled activation. Conversely, for experiments requiring its inhibitory effect, controlled UV activation is a necessary step.
Q3: How should I store this compound?
A3: this compound should be stored protected from light. While some suppliers may ship it at room temperature, it is best practice to consult the Certificate of Analysis for specific storage recommendations.[3] For long-term storage, it is advisable to store the compound in a dark, dry, and cool place. Aliquoting the compound upon receipt can also minimize exposure to light and air for the bulk of the product.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. Perform this procedure in a dimly lit room or using a container wrapped in aluminum foil to protect it from light. Once dissolved, store the stock solution in amber vials or tubes wrapped in foil at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no BCRP inhibition observed. | Inadequate UV activation: this compound requires UV light to achieve its maximal inhibitory effect.[3] | 1. Ensure that the experimental step involving this compound includes a controlled UV irradiation step.2. Optimize the duration and intensity of UV exposure. This may require a titration experiment to find the optimal activation conditions for your specific experimental setup.3. Use a consistent UV source for all experiments to ensure reproducibility. |
| Degradation of the compound: The compound may have been inadvertently exposed to light during storage or handling, leading to uncontrolled activation and subsequent degradation. | 1. Always store this compound in a light-protected container.2. Prepare stock solutions in a dark environment and store them in amber or foil-wrapped tubes.3. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background signal or off-target effects. | Uncontrolled activation: Ambient light in the laboratory may be partially activating the compound, leading to non-specific effects. | 1. Perform all handling and preparation steps of this compound under dim light or with light-protected containers.2. Include a "no UV" control in your experiments, where cells are treated with this compound but not exposed to UV light, to assess the basal activity of the unactivated compound. |
| Cellular toxicity: The compound or the UV treatment itself may be causing cellular stress or toxicity. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.2. Include a "UV only" control (no this compound) to assess the effect of UV radiation on your cells.3. Monitor cell viability using methods like MTT or trypan blue exclusion. |
Experimental Protocols & Visualizations
General Workflow for Handling a Photosensitive Compound
The following diagram illustrates the recommended workflow for handling a photosensitive compound like this compound to ensure its stability and activity.
Caption: Recommended handling workflow for photosensitive this compound.
BCRP Inhibition Assay Protocol with this compound
This protocol outlines the key steps for a cell-based assay to measure BCRP inhibition using a fluorescent substrate and the light-activated this compound.
Caption: Workflow for a BCRP inhibition assay using this compound.
BCRP Efflux Pump Mechanism and Inhibition
The following diagram illustrates the mechanism of the BCRP efflux pump and how inhibitors like this compound block this action, leading to the intracellular accumulation of substrate drugs.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Solubility of Bcrp-IN-2 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor aqueous solubility of Bcrp-IN-2 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the poor solubility of this compound a concern for in vivo studies?
A1: Poor aqueous solubility is a significant hurdle for in vivo studies as it can lead to low and variable oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. If a compound like this compound has low solubility, its dissolution rate will be slow, limiting the amount of drug that can be absorbed and ultimately reach its target, the Breast Cancer Resistance Protein (BCRP). This can result in sub-therapeutic concentrations and unreliable experimental outcomes.
Q2: What are the primary formulation strategies to enhance the in vivo exposure of this compound?
A2: Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by converting it to an amorphous state and increasing its wettability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][3][4] The drug is dissolved in this lipid-based formulation, bypassing the dissolution step in the gut.
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., PEG 400) and surfactants (e.g., Polysorbate 80) in the formulation can help to solubilize the compound in the vehicle and maintain its solubility upon dilution in the gastrointestinal tract.[5]
Q3: Are there specific excipients that are recommended for formulating poorly soluble BCRP inhibitors like this compound?
A3: Yes, based on studies with other poorly soluble BCRP inhibitors such as LW6, certain excipients have shown significant promise.[6] For instance, polymers like polyvinylpyrrolidone (B124986) (PVP) K30 and surfactants like Poloxamer 407 have been successfully used to create ternary solid dispersions that dramatically improve drug release.[6] The choice of excipients should be guided by solubility screening studies to identify the most effective combination for this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Develop a solubility-enhancing formulation: Prepare a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS) to improve the dissolution rate and absorption. 2. Optimize the vehicle: If using a simple suspension, conduct a vehicle screening study to identify a co-solvent and surfactant system that maximizes the solubility of this compound. |
| Precipitation of this compound in the formulation upon storage or dilution. | The compound has exceeded its solubility limit in the chosen vehicle. The formulation is not thermodynamically stable. | 1. For liquid formulations: Increase the concentration of co-solvents or surfactants. Consider using a combination of solubilizing agents. 2. For solid dispersions: Ensure the drug is molecularly dispersed and in an amorphous state. The inclusion of a surfactant in a ternary solid dispersion can improve physical stability.[6] 3. For SEDDS: Optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution. |
| Inconsistent results between different batches of in vivo studies. | Variability in the formulation preparation. Physical instability of the amorphous form in solid dispersions. | 1. Standardize the formulation protocol: Ensure consistent preparation methods, including solvent evaporation techniques, mixing times, and temperatures. 2. Characterize each batch: Perform quality control checks such as particle size analysis, dissolution testing, and assessment of crystallinity (e.g., using DSC or XRPD) for each new batch of formulation. |
Data Presentation
The following table summarizes the solubility enhancement of a representative poorly soluble BCRP inhibitor, LW6, in various surfactants. This data can guide the selection of excipients for this compound formulation development.
Table 1: Effect of Various Surfactants on the Aqueous Solubility of the Poorly Soluble BCRP Inhibitor LW6
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| Water (Control) | - | 0.1 ± 0.0 | 1.0 |
| Poloxamer 188 | 1 | 1.5 ± 0.2 | 15.0 |
| Poloxamer 407 | 1 | 2.8 ± 0.3 | 28.0 |
| Polysorbate 20 | 1 | 1.2 ± 0.1 | 12.0 |
| Polysorbate 80 | 1 | 1.8 ± 0.2 | 18.0 |
| Cremophor EL | 1 | 2.1 ± 0.2 | 21.0 |
Data adapted from a study on the BCRP inhibitor LW6, which, like this compound, has poor aqueous solubility.[6] This data is intended to be illustrative for initial excipient screening for this compound.
Experimental Protocols
Protocol 1: Preparation of a Ternary Solid Dispersion using the Solvent Evaporation Method
This protocol is adapted from a successful method used for the poorly soluble BCRP inhibitor, LW6.[6]
-
Dissolution: Dissolve this compound, a hydrophilic polymer (e.g., PVP K30), and a surfactant (e.g., Poloxamer 407) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and ethanol). Ensure complete dissolution of all components.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Storage: Store the final solid dispersion powder in a desiccator at room temperature to protect it from moisture.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general guideline for developing a SEDDS formulation.[2][4]
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 400). Select the components that show the highest solubility for this compound.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal concentration ranges of the selected oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams. This is done by mixing the components in different ratios and observing the formation of a clear, isotropic mixture.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (e.g., to 40°C) to facilitate mixing. Add the pre-weighed this compound to the mixture and stir until the drug is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size, and zeta potential upon dilution in an aqueous medium. The formulation should form a microemulsion with a small droplet size (typically <200 nm) rapidly upon gentle agitation.
-
Encapsulation: For oral administration, the liquid SEDDS formulation can be filled into hard or soft gelatin capsules.
Mandatory Visualizations
References
Technical Support Center: Bcrp-IN-2 & Fluorescence-Based Assays
Welcome to the technical support center for minimizing interference from Bcrp-IN-2 in your fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a chemical probe used to study the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1] BCRP is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in multidrug resistance by actively pumping a wide range of substances, including many chemotherapy drugs and fluorescent dyes, out of cells.[2][3][4] this compound inhibits this function, leading to the accumulation of BCRP substrates inside the cells.[1] Interestingly, its inhibitory activity can be enhanced by activation with ultraviolet light.[1] It is also reported to be a dual inhibitor of both P-glycoprotein (P-gp) and BCRP.[5]
Q2: Why might this compound interfere with my fluorescence-based assay?
Interference can arise from several sources:
-
Intrinsic Fluorescence: The inhibitor molecule itself may possess fluorescent properties, contributing to high background signals.
-
Interaction with Fluorescent Substrates: this compound might directly interact with the fluorescent dyes used in the assay (e.g., Hoechst 33342, BODIPY-prazosin, Mitoxantrone), potentially causing quenching or enhancement of the signal, independent of BCRP inhibition.[2][6][7]
-
Off-Target Effects: As a chemical compound, it may have unintended effects on cellular processes that could indirectly influence the fluorescence readout.
-
Light Sensitivity: Since UV light can enhance its activity, ambient lab lighting or excitation light from instrumentation could potentially alter its effects during the experiment.[1]
Q3: What are the most common fluorescent substrates used in BCRP functional assays?
Several fluorescent compounds are well-established substrates for BCRP and are commonly used to measure its transport activity. These include:
-
Hoechst 33342: A nuclear stain that is efficiently effluxed by BCRP.[8][9][10] Increased intracellular fluorescence in the presence of an inhibitor indicates BCRP inhibition. Its excitation is around 350 nm and emission is around 460 nm.[11]
-
Mitoxantrone: A fluorescent anticancer drug that is a known BCRP substrate.[3][6][7]
-
BODIPY-prazosin: A fluorescent probe used for analyzing BCRP function.[2]
-
Pheophorbide A: A specific fluorescent substrate for both wild-type and mutant forms of BCRP.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. A general workflow for troubleshooting is outlined below.
Figure 1. A troubleshooting workflow for identifying and mitigating this compound interference.
Issue 1: High Background Fluorescence
Symptom: Wells containing this compound show a significantly higher fluorescence signal than vehicle control wells, even in the absence of the fluorescent substrate.
Possible Cause: Intrinsic fluorescence (autofluorescence) of this compound at the excitation and emission wavelengths used for your assay.
Troubleshooting Steps:
-
Run an "Inhibitor-Only" Control: Prepare wells containing only assay buffer and this compound at the final assay concentration. Measure the fluorescence using the same instrument settings.
-
Perform a Spectral Scan: If your plate reader allows, perform an excitation and emission scan of this compound in the assay buffer to determine its fluorescent profile. This will reveal if its peak excitation/emission overlaps with your fluorescent substrate.
-
Solution - Background Subtraction: If the background signal is moderate and consistent, it can be subtracted from all measurements. The average fluorescence from the "Inhibitor-Only" control wells should be subtracted from the values of all wells containing the inhibitor.
-
Solution - Use Black-Walled Plates: To minimize background from light scatter and well-to-well crosstalk, always use black-walled, clear-bottom microplates for fluorescence assays.[12]
Issue 2: Lower-Than-Expected Signal (Quenching)
Symptom: The fluorescence signal in the presence of this compound is lower than expected, or the dynamic range of the assay is poor.
Possible Cause: Direct interaction between this compound and the fluorescent substrate, leading to fluorescence quenching. This is a phenomenon where a substance reduces the fluorescence intensity of a given fluorophore.
Troubleshooting Steps:
-
Run an "Inhibitor + Substrate" A-cellular Control: Prepare wells containing the assay buffer, your fluorescent substrate (e.g., Hoechst 33342), and this compound at the final assay concentrations, but without any cells.
-
Compare to "Substrate-Only" Control: Measure the fluorescence and compare it to control wells containing only the buffer and the fluorescent substrate. A significantly lower signal in the presence of this compound indicates quenching.
-
Solution - Change Substrate: If quenching is severe, consider using a different fluorescent substrate for BCRP that may not interact with your inhibitor.
-
Solution - Re-evaluate Inhibitor Concentration: Determine if a lower concentration of this compound can be used that still provides effective BCRP inhibition but causes less quenching.
Issue 3: Inconsistent or Non-Reproducible Results
Symptom: High variability between replicate wells or between experiments.
Possible Causes:
-
Poor solubility or stability of this compound in the assay buffer.
-
Inconsistent pipetting or cell seeding.[12]
-
Cell health issues.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the stock solution and the final assay wells (under a microscope if necessary) for any signs of precipitation.
-
Optimize Plate Reader Settings: Ensure instrument settings like gain, number of flashes, and read height are optimized for the assay to reduce variability.[13]
-
Standardize Cell Culture: Use cells at a consistent passage number and confluency. Ensure even cell seeding across the plate.
-
Run a Positive Control Inhibitor: Include a well-characterized BCRP inhibitor, such as Ko143, as a positive control for inhibition.[2][3] This helps determine if the issue is specific to this compound or the assay system in general.
Quantitative Data Summary
The following table summarizes key quantitative data for BCRP inhibitors, providing a reference for experimental design.
| Compound | Target(s) | Reported IC50 Value | Notes |
| This compound | BCRP, P-gp | 600 nM (for BCRP)[5] | Activity is enhanced by UV light.[1] |
| Ko143 | BCRP (highly selective) | 100-200 nM[2] | A potent and widely used BCRP inhibitor with low neurotoxicity.[2][3] |
| GF120918 (Elacridar) | BCRP, P-gp | ~50 nM - 310 nM (for BCRP)[2][3] | A dual inhibitor, effective in vivo.[3] |
| Fumitremorgin C (FTC) | BCRP (selective) | ~1 µM[2] | A classic BCRP inhibitor, but its use in vivo is limited by neurotoxicity.[2] |
Experimental Protocols
Protocol: BCRP Inhibition Assay Using Hoechst 33342
This protocol describes a cell-based assay to measure the inhibition of BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-hBCRP) and parental control cells.
-
96-well black, clear-bottom tissue culture plates.
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water).
-
This compound and a positive control inhibitor (e.g., Ko143).
-
Assay Buffer (e.g., DPBS or HBSS).
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).
Workflow Diagram:
Figure 2. General workflow for a Hoechst 33342 BCRP inhibition assay.
Procedure:
-
Cell Seeding: Seed BCRP-overexpressing cells and parental control cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in Assay Buffer. Also prepare a vehicle control (e.g., DMSO diluted in buffer).
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cell monolayer twice with warm Assay Buffer. Add the prepared inhibitor dilutions and controls to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of Hoechst 33342 in warm Assay Buffer (a final concentration of 5 µM is a common starting point).[8] Add this solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light. The optimal time should be determined empirically.
-
Fluorescence Measurement: Measure the intracellular fluorescence accumulation using a plate reader with appropriate filters (Excitation ~350 nm, Emission ~460-480 nm).[11]
Data Analysis:
-
Subtract the average fluorescence of the blank (buffer only) wells from all other wells.
-
The signal in parental cells (low BCRP expression) treated with vehicle represents maximum accumulation (100% inhibition).
-
The signal in BCRP-overexpressing cells treated with vehicle represents baseline efflux (0% inhibition).
-
Calculate the percent inhibition for each concentration of this compound relative to these controls.
BCRP Signaling & Inhibition Mechanism
The diagram below illustrates the fundamental mechanism of BCRP-mediated efflux and its inhibition. BCRP, located in the cell membrane, utilizes the energy from ATP hydrolysis to export substrate molecules (like fluorescent dyes) out of the cell, keeping intracellular concentrations low. Inhibitors like this compound block this action, causing the fluorescent substrate to accumulate inside the cell, resulting in a measurable increase in signal.
Figure 3. Mechanism of BCRP transporter inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A fluorescence-based in vitro assay for drug interactions with breast cancer resistance protein (BCRP, ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Bcrp-IN-2 versus other BCRP inhibitors like Ko143
A Comprehensive Comparison of BCRP Inhibitors: Bcrp-IN-2 versus Ko143
For researchers and professionals in drug development, selecting the appropriate tools to study and overcome multidrug resistance (MDR) is critical. The Breast Cancer Resistance Protein (BCRP or ABCG2) is a key ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, thereby contributing to MDR. Potent and specific inhibitors of BCRP are invaluable for investigating its function and for their potential to restore the efficacy of chemotherapeutic agents. This guide provides a detailed comparison of this compound and the well-established BCRP inhibitor, Ko143.
Overview of BCRP Inhibitors
Ko143 is a highly potent and selective inhibitor of BCRP, often considered a gold standard for in vitro studies. It is an analog of the fungal toxin fumitremorgin C (FTC) but lacks the neurotoxicity of its parent compound[1][2]. Its high specificity for BCRP over other major MDR transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) makes it a valuable research tool[1][3][4]. However, Ko143 exhibits metabolic instability, which can limit its in vivo applications[5][6].
This compound represents a class of quinazolinamine-based BCRP inhibitors. These compounds have been developed as potent modulators of BCRP and, in some cases, dual inhibitors of both BCRP and P-gp[7][8]. A notable characteristic of certain this compound analogs is their photo-activated inhibitory effect, where their potency is enhanced upon exposure to UV light[7][9]. Some of these quinazolinamine derivatives have shown improved metabolic stability compared to Ko143[8]. Additionally, the term "P-gp/BCRP-IN-2" has been used to describe an oxadiazole derivative that acts as a dual inhibitor of both P-gp and BCRP[3]. This guide will consider data for both the quinazolinamine-based BCRP inhibitors and the dual P-gp/BCRP inhibitor for a thorough comparison.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data for Ko143 and various compounds referred to as this compound or having similar quinazolinamine structures.
| Inhibitor | Target(s) | IC50 / EC90 | Cell Line | Assay | Reference |
| Ko143 | BCRP | EC90: ~25 nM | MEF3.8/T6400 (mouse) & IGROV1/T8 (human) | Reversal of mitoxantrone (B413) and topotecan (B1662842) resistance | [10] |
| BCRP | EC90: 26 nM | Not specified | Not specified | [3][11] | |
| BCRP | IC50: 9.7 nM | Not specified | ATPase Assay | [9] | |
| P-gp/BCRP-IN-2 | BCRP | IC50: 600 nM | Not specified | Not specified | [3] |
| (oxadiazole derivative) | P-gp | IC50: 1.6 nM | Not specified | Not specified | [3] |
| Quinazolinamine Derivatives | BCRP & P-gp | Similar potency to Ko143 for BCRP | H460/MX20 (BCRP) & KB-C2 (P-gp) | Reversal of mitoxantrone (BCRP) and colchicine (B1669291) (P-gp) resistance | [7] |
Selectivity Profile
| Inhibitor | Selectivity Notes | Reference |
| Ko143 | >200-fold selectivity for BCRP over P-gp and MRP1. | [3][11] |
| P-gp/BCRP-IN-2 | Dual inhibitor with significantly higher potency for P-gp over BCRP. | [3] |
| Quinazolinamine Derivatives | Some compounds are potent dual inhibitors of BCRP and P-gp, while others show more specific BCRP inhibitory activity. | [7][8] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the interpretation and replication of results. Below are methodologies for commonly used assays to evaluate BCRP inhibition.
BCRP-Mediated Mitoxantrone Accumulation/Efflux Assay
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of a fluorescent substrate, mitoxantrone, from cells overexpressing BCRP.
-
Cell Culture : BCRP-overexpressing cells (e.g., H460/MX20, MDCK II-BCRP) and the corresponding parental cell line are cultured to 80-90% confluency.
-
Cell Preparation : Cells are harvested, washed, and resuspended in a suitable assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubation : Cells are pre-incubated with the test inhibitor (e.g., this compound, Ko143) at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition : The fluorescent BCRP substrate, mitoxantrone, is added to the cell suspension and incubated for a further 60-90 minutes at 37°C.
-
Termination and Analysis : The incubation is stopped by placing the cells on ice and washing them with ice-cold buffer to remove extracellular substrate. The intracellular fluorescence of mitoxantrone is then measured using a flow cytometer.
-
Data Interpretation : An increase in intracellular mitoxantrone fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates inhibition of BCRP efflux activity.
BCRP ATPase Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.
-
Membrane Preparation : Membrane vesicles from cells overexpressing BCRP (e.g., Sf9 insect cells, HEK293 cells) are prepared and stored at -80°C.
-
Assay Reaction : The membrane vesicles are incubated with the test compound at various concentrations in an assay buffer containing ATP at 37°C. The reaction is initiated by the addition of Mg-ATP.
-
Phosphate (B84403) Detection : The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the vanadate-based method, where the absorbance is measured at a specific wavelength.
-
Data Interpretation : BCRP substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal ATPase activity or block substrate-stimulated activity. This compound has been reported to stimulate ATP hydrolysis, suggesting it acts as a competitive substrate[8][9].
Signaling Pathways and Experimental Workflows
Conclusion
Both Ko143 and this compound are potent inhibitors of the BCRP transporter and serve as valuable tools for cancer research and drug development.
-
Ko143 remains the inhibitor of choice for studies requiring high potency and selectivity for BCRP, particularly in well-defined in vitro systems. Its primary drawback is its metabolic instability, which may affect its utility in vivo.
-
This compound and related quinazolinamine analogs represent a promising class of BCRP inhibitors. Some of these compounds exhibit dual BCRP/P-gp inhibitory activity, which could be advantageous in overcoming resistance mediated by both transporters. Furthermore, their reported improved metabolic stability over Ko143 makes them attractive candidates for further in vivo evaluation. The photo-activatable nature of certain analogs also offers unique possibilities for targeted experimental designs. The oxadiazole derivative, P-gp/BCRP-IN-2, is a potent dual inhibitor with a strong preference for P-gp.
The choice between these inhibitors will depend on the specific experimental context. For studies demanding high selectivity for BCRP, Ko143 is a reliable option. For investigations where dual BCRP/P-gp inhibition is desired or where metabolic stability is a concern, the quinazolinamine-based this compound compounds are a compelling alternative.
References
- 1. 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Pharmacological Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors with Improved Metabolic Stability - ProQuest [proquest.com]
- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. protocols.io [protocols.io]
Validating ABCG2 Inhibition: A Comparative Guide to Bcrp-IN-2 and Standard Inhibitors
For researchers and drug development professionals, the precise validation of a targeted inhibitor is paramount. This guide provides a comparative analysis of "Bcrp-IN-2" against established inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). ABCG2 is a key transporter protein implicated in multidrug resistance in cancer and plays a significant role in the absorption, distribution, and elimination of various drugs.[1][2]
A Note on this compound: Publicly available scientific literature and databases do not contain specific experimental data for a compound designated "this compound" at this time. Therefore, this guide presents a framework for its evaluation, alongside comprehensive data for well-characterized ABCG2 inhibitors: Ko143, Fumitremorgin C, and Novobiocin. The provided tables and protocols are designed for direct comparison once experimental data for this compound become available.
Comparative Analysis of ABCG2 Inhibitors
The efficacy and specificity of an ABCG2 inhibitor are critical for its utility in both research and clinical settings. The ideal inhibitor would potently block ABCG2-mediated efflux without affecting other transporters or cellular processes.
Inhibitor Performance Overview
The following table summarizes the key characteristics of Ko143, Fumitremorgin C, and Novobiocin, with placeholders for this compound data.
| Inhibitor | Target | Potency (IC₅₀/EC₉₀) | Specificity | Key Limitations |
| This compound | ABCG2 | Data not available | Data not available | Data not available |
| Ko143 | ABCG2 | Potent (EC₉₀ ≈ 26 nM for reversing resistance)[3] | >200-fold selectivity over P-gp and MRP1[3], but affects ABCB1 and ABCC1 at higher concentrations.[3] | Poor metabolic stability; rapidly hydrolyzed in vivo.[4] |
| Fumitremorgin C (FTC) | ABCG2 | Potent inhibitor. | Highly specific for ABCG2.[5] | Neurotoxic effects preclude in vivo use.[5] |
| Novobiocin | ABCG2 | Moderate inhibitor. | Also a DNA gyrase inhibitor with other off-target effects. | Lacks high specificity for ABCG2. |
Experimental Validation Protocols
To rigorously assess the specificity and efficacy of this compound as an ABCG2 inhibitor, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key validation assays.
In Vitro ABCG2 Inhibition Assay (Cell-Based)
This assay evaluates the ability of an inhibitor to block the efflux of a known ABCG2 substrate from cells overexpressing the transporter.
Experimental Workflow:
Methodology:
-
Cell Culture: Maintain ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and the corresponding parental cell line in appropriate culture medium.
-
Cell Seeding: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor and Substrate Addition: Pre-incubate cells with varying concentrations of this compound or control inhibitors for 1 hour. Then, add a fluorescent ABCG2 substrate (e.g., 5 µM Hoechst 33342 or 10 µM Mitoxantrone).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the fluorescence values to the control (no inhibitor) and plot against the inhibitor concentration to determine the IC₅₀ value.
ATPase Activity Assay
This assay measures the effect of the inhibitor on the ATP hydrolysis activity of ABCG2, which is essential for its transport function.
Methodology:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing ABCG2.
-
Assay Reaction: Incubate the membrane vesicles (5-10 µg protein) with varying concentrations of this compound or control inhibitors in an ATPase assay buffer containing ATP.
-
Inorganic Phosphate (B84403) Detection: After incubation at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-based detection).
-
Data Analysis: Determine the concentration of the inhibitor that reduces the ABCG2-mediated ATPase activity by 50% (IC₅₀).
Cytotoxicity and Reversal of Multidrug Resistance (MDR) Assay
This experiment assesses the ability of the inhibitor to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent that is an ABCG2 substrate.
Signaling Pathway:
Methodology:
-
Cell Culture and Seeding: As described in the in vitro inhibition assay.
-
Treatment: Treat the cells with a fixed concentration of an anticancer drug (ABCG2 substrate, e.g., Topotecan) in the presence of increasing concentrations of this compound or control inhibitors.
-
Cell Viability Assay: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ of the anticancer drug in the presence and absence of the inhibitor. A significant decrease in the IC₅₀ indicates successful reversal of MDR.
In Vivo Validation
For promising candidates, in vivo studies are crucial to evaluate pharmacokinetic properties and efficacy.
Oral Bioavailability Study in Mice
This experiment determines if the inhibitor can increase the systemic exposure of an orally administered ABCG2 substrate drug.
Experimental Design:
-
Animal Model: Use wild-type mice.
-
Dosing: Administer an oral dose of an ABCG2 substrate (e.g., Topotecan) with or without a co-administered dose of this compound or a control inhibitor.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Pharmacokinetic Analysis: Analyze the plasma concentrations of the substrate drug using LC-MS/MS and calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration). A significant increase in AUC and Cmax in the presence of the inhibitor suggests effective in vivo inhibition of intestinal ABCG2.
Conclusion
The validation of this compound as a specific and potent ABCG2 inhibitor requires a systematic approach employing a combination of in vitro and in vivo assays. By comparing its performance against well-established inhibitors like Ko143 and Fumitremorgin C, researchers can ascertain its potential as a valuable tool for overcoming multidrug resistance and modulating drug disposition. The experimental protocols and comparative data framework provided in this guide offer a robust starting point for the comprehensive evaluation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of breast cancer resistance protein (Bcrp/Abcg2) in triptolide-induced testis toxicity - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Bcrp-IN-2: A Comparative Guide to its Dual Inhibition of BCRP and P-glycoprotein
In the landscape of multidrug resistance in cancer therapy, the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), presents a significant clinical challenge. These transporters actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of inhibitors that can simultaneously target multiple ABC transporters is a promising strategy to overcome this resistance. This guide provides a comprehensive comparison of Bcrp-IN-2, a potent dual inhibitor of BCRP and P-gp, with other established inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Dual BCRP and P-gp Inhibitors
| Inhibitor | P-glycoprotein (P-gp) IC50 | BCRP (ABCG2) IC50 | Reference |
| This compound | 1.6 nM | 600 nM | [1] |
| Elacridar (B1662867) | Not explicitly found in direct comparison | ~250 nM | [2] |
| Tariquidar (B1662512) | Not explicitly found in direct comparison | ~916 nM | [2] |
Experimental Data: Reversal of Doxorubicin (B1662922) Resistance
This compound has been shown to effectively enhance the anti-proliferative effects of doxorubicin in drug-resistant human adenocarcinoma colon cancer cell lines HT29/DX and in Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[1] This indicates its potential to reverse P-gp and BCRP-mediated multidrug resistance.
Signaling Pathway of BCRP and P-gp Mediated Drug Efflux and its Inhibition
BCRP and P-gp are primary active transporters that utilize the energy from ATP hydrolysis to expel a wide variety of substrates, including many anticancer drugs, from the cell's cytoplasm. This process reduces the intracellular drug concentration to sub-therapeutic levels, leading to drug resistance. Small molecule inhibitors, such as this compound, can counteract this process by binding to the transporters, often competitively or non-competitively, thereby preventing the efflux of chemotherapeutic agents.
Caption: Dual inhibition of BCRP and P-gp by this compound, leading to increased intracellular drug concentration.
Experimental Protocols
IC50 Determination Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of BCRP or P-gp by 50%.
Methodology:
-
Cell Culture: Utilize appropriate cell lines with high expression of the target transporter, such as MDCK-MDR1 for P-gp and HT29/DX or other BCRP-overexpressing cell lines.
-
Substrate Incubation: Incubate the cells with a fluorescent substrate specific to the transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 or pheophorbide A for BCRP).
-
Inhibitor Treatment: Concurrently treat the cells with a range of concentrations of the test inhibitor (e.g., this compound).
-
Fluorescence Measurement: After a defined incubation period, measure the intracellular accumulation of the fluorescent substrate using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Doxorubicin Accumulation Assay
Objective: To assess the ability of an inhibitor to increase the intracellular concentration of doxorubicin in drug-resistant cancer cells.
Methodology:
-
Cell Seeding: Seed drug-resistant cells (e.g., HT29/DX or MDCK-MDR1) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor (e.g., this compound) at a non-toxic concentration for a specified period (e.g., 1-2 hours).
-
Doxorubicin Treatment: Add doxorubicin to the wells and incubate for a further period (e.g., 2-4 hours).
-
Cell Lysis and Fluorescence Measurement: Wash the cells to remove extracellular doxorubicin, lyse the cells, and measure the intracellular doxorubicin fluorescence using a spectrofluorometer.
-
Data Normalization: Normalize the fluorescence intensity to the total protein content in each well.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing dual BCRP and P-gp inhibitors.
Caption: A typical experimental workflow for identifying and characterizing dual BCRP and P-glycoprotein inhibitors.
Conclusion
This compound emerges as a highly potent dual inhibitor of BCRP and P-glycoprotein, with nanomolar efficacy against P-gp. Its ability to enhance the cytotoxic effects of conventional chemotherapeutics in resistant cell lines underscores its potential as a valuable tool in overcoming multidrug resistance. Further comparative studies under standardized conditions are warranted to definitively establish its superiority over other dual inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of novel ABC transporter inhibitors.
References
A Comparative Guide to the Activity of Bcrp-IN-2 and Other BCRP Inhibitors Across Different Cell Lines
This guide provides a comparative analysis of the Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, Bcrp-IN-2, alongside other well-established BCRP inhibitors. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform inhibitor selection and experimental design.
Introduction to BCRP and its Inhibition
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2), is a transmembrane transporter that plays a crucial role in the efflux of a wide variety of xenobiotics, including many chemotherapeutic agents.[1] Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to treatment failure. Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.
This compound is a known inhibitor of BCRP.[2] It has been shown to stimulate the ATP hydrolysis activity of the BCRP transport protein, which in turn increases the intracellular accumulation of BCRP substrates, such as the chemotherapeutic agent mitoxantrone (B413).[2] This activity is reportedly enhanced upon activation by ultraviolet light.[2]
Comparative Analysis of BCRP Inhibitor Activity
Table 1: Comparison of IC50 Values for BCRP Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Method | IC50 | Reference |
| This compound | H460/MX20 (BCRP-overexpressing) | Mitoxantrone Accumulation | Data not publicly available | [2] |
| Ko143 | MDCK II (BCRP-overexpressing) | Hoechst 33342 Accumulation | 221 nM | [3] |
| A2780 adr (P-gp-overexpressing) | Calcein AM Efflux | >200-fold selectivity over P-gp | [4] | |
| H69AR (MRP1-overexpressing) | Calcein AM Efflux | >200-fold selectivity over P-gp and MRP1 | [4] | |
| Elacridar (B1662867) (GF120918) | BCRP-mediated transport | Mitoxantrone Transport | 0.31 µM | [1] |
| MDCK-BCRP | Substrate-dependent | 300 - 600 nM | [5] | |
| Caco-2 | Substrate-dependent | 300 - 600 nM | [5] | |
| Ovarian Cancer Cell Lines (TOP-resistant) | Topotecan Sensitization | Effective at 0.1 - 5 µM | [6][7] |
Note: The activity of this compound is confirmed in H460/MX20 cells through increased mitoxantrone accumulation, though a specific IC50 value is not provided in the available literature.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to evaluate BCRP inhibition.
BCRP Inhibition Assay using Hoechst 33342 Accumulation
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.
-
Cell Culture: Culture BCRP-overexpressing cells (e.g., MDCK II-BCRP) and the corresponding parental cell line in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound, Ko143) for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add Hoechst 33342 to all wells at a final concentration of 5 µM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 350 nm excitation, 460 nm emission).
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Vesicular Transport Assay
This cell-free assay directly measures the inhibition of BCRP-mediated transport of a substrate into membrane vesicles.
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing BCRP (e.g., HEK293-BCRP).
-
Reaction Mixture: Prepare a reaction mixture containing the vesicles, a BCRP substrate (e.g., [³H]-Estrone-3-sulfate), and the test inhibitor at various concentrations.
-
Initiation of Transport: Start the transport reaction by adding ATP. Use AMP as a negative control.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Scintillation Counting: Measure the amount of radiolabeled substrate trapped in the vesicles using a scintillation counter.
-
Data Analysis: Determine the IC50 value by analyzing the inhibition of ATP-dependent transport at different inhibitor concentrations.
Visualizing BCRP-Mediated Drug Efflux and Inhibition
The following diagrams illustrate the mechanism of BCRP-mediated drug resistance and the workflow for assessing BCRP inhibition.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Caption: General workflow for a cell-based BCRP inhibition assay.
Conclusion
This compound demonstrates inhibitory activity against the BCRP transporter, a key player in multidrug resistance. While its efficacy has been confirmed in the BCRP-overexpressing H460/MX20 cell line, a comprehensive cross-validation of its activity across a broader range of cell lines with quantitative IC50 values is needed to fully assess its potential relative to well-characterized inhibitors like Ko143 and Elacridar. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating BCRP-mediated drug resistance and evaluating novel inhibitory compounds. Further studies are encouraged to establish a more complete activity profile for this compound.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oaepublish.com [oaepublish.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of BCRP Inhibition on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Breast Cancer Resistance Protein (BCRP) inhibitors on the pharmacokinetics of substrate drugs. While direct in vivo pharmacokinetic data for the specific inhibitor Bcrp-IN-2 is not currently available in published literature, this document outlines the established methodologies and presents comparative data for well-characterized BCRP inhibitors, Ko143 and elacridar (B1662867). This information serves as a benchmark for evaluating the potential in vivo efficacy of novel BCRP inhibitors like this compound.
The Role of BCRP in Drug Pharmacokinetics
The Breast Cancer Resistance Protein (BCRP or ABCG2) is an ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance.[1] Located in key tissues such as the intestine, liver, blood-brain barrier, and placenta, BCRP actively effluxes a wide range of substrate drugs, thereby limiting their oral absorption and tissue penetration.[1][2] Inhibition of BCRP can therefore significantly alter the pharmacokinetics of its substrates, leading to increased bioavailability and systemic exposure.
Comparative In Vivo Efficacy of BCRP Inhibitors
To illustrate the in vivo impact of BCRP inhibition, this section presents pharmacokinetic data for two potent BCRP inhibitors, Ko143 and elacridar, on the BCRP substrate drug topotecan (B1662842). Topotecan is a well-established BCRP substrate, and its oral bioavailability is significantly limited by intestinal BCRP-mediated efflux.[3][4]
Impact of BCRP Inhibitors on Oral Topotecan Pharmacokinetics in Mice
The following table summarizes the changes in key pharmacokinetic parameters of orally administered topotecan in the presence of Ko143 and elacridar in mice. The data demonstrates a substantial increase in systemic exposure to topotecan when BCRP is inhibited in the intestine.
| Treatment Group | Dose of Inhibitor | Dose of Topotecan | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC vs. Control |
| Control (Vehicle) | - | 1 mg/kg (oral) | Data not specified | Baseline | 1 |
| Ko143 | 10 mg/kg (oral) | 1 mg/kg (oral) | Not reported | 4-6 fold increase | 4-6 |
| Elacridar | 100 mg/kg (oral) | 2 mg/kg (oral) | Not reported | Significantly increased | Specific fold-increase not stated |
Note: Specific Cmax and AUC values were not always provided in the cited literature; however, the fold-increase in exposure is a key indicator of inhibitor efficacy. The study with Ko143 reported a 4-6 fold increase in plasma topotecan concentrations at 30 and 60 minutes post-administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the effect of BCRP inhibitors on the pharmacokinetics of a substrate drug.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the effect of a BCRP inhibitor on the oral bioavailability of a BCRP substrate drug (e.g., topotecan).
Animal Model: Mdr1a/1b knockout mice are often used to eliminate the confounding effects of P-glycoprotein (P-gp), another major drug efflux transporter for which some BCRP inhibitors also show activity.
Experimental Groups:
-
Control Group: Mice receive the vehicle used to dissolve the BCRP inhibitor, followed by oral administration of the substrate drug.
-
Inhibitor Group: Mice receive the BCRP inhibitor (e.g., Ko143, 10 mg/kg) orally, typically 30-60 minutes prior to the oral administration of the substrate drug (e.g., topotecan, 1 mg/kg).
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The BCRP inhibitor or vehicle is administered by oral gavage.
-
After a predetermined time (e.g., 30 minutes), the substrate drug is administered by oral gavage.
-
Serial blood samples are collected from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the substrate drug in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in BCRP-mediated drug transport and its inhibition is essential for a comprehensive understanding.
Caption: BCRP-mediated drug efflux and its inhibition in an enterocyte.
Caption: Experimental workflow for in vivo pharmacokinetic validation.
Conclusion
The in vivo validation of BCRP inhibitors is a critical step in drug development, with significant implications for improving the therapeutic efficacy of co-administered substrate drugs. While in vivo pharmacokinetic data for this compound is not yet publicly available, the established methodologies and comparative data for potent inhibitors like Ko143 and elacridar provide a robust framework for its future evaluation. The dramatic increase in the oral bioavailability of topotecan upon BCRP inhibition underscores the potential of this therapeutic strategy. Further in vivo studies are warranted to characterize the pharmacokinetic profile of this compound and its impact on the disposition of clinically relevant BCRP substrate drugs.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein in pharmacokinetics and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BCRP Inhibitors: Bcrp-IN-2 vs. Fumitremorgin C
In the landscape of cancer research and drug development, overcoming multidrug resistance (MDR) remains a critical challenge. The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a key player in MDR, actively effluxing a wide range of chemotherapeutic agents from cancer cells and limiting their efficacy. This guide provides a comparative analysis of two notable BCRP inhibitors, Bcrp-IN-2 and fumitremorgin C, intended for researchers, scientists, and drug development professionals.
Overview of this compound and Fumitremorgin C
Fumitremorgin C (FTC) is a mycotoxin produced by Aspergillus fumigatus and is one of the most well-characterized and potent BCRP inhibitors.[1][2][3] It has been instrumental as a research tool to study BCRP function and its role in drug resistance.[1][4] FTC is known for its high specificity for BCRP over other ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1). However, its potential clinical application is hampered by its neurotoxic effects. This has led to the development of less toxic and more potent analogs, such as Ko143.
This compound is a quinazolinamine derivative identified as a BCRP inhibitor. A unique characteristic of this compound is that its inhibitory activity on BCRP can be significantly enhanced upon activation by ultraviolet (UV) light. This photo-activatable property offers potential for targeted BCRP inhibition in specific experimental settings. It stimulates the ATP hydrolysis of the BCRP transporter, leading to increased intracellular accumulation of BCRP substrates like mitoxantrone. Another related compound, P-gp/BCRP-IN-2, is a dual inhibitor of both P-gp and BCRP.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and fumitremorgin C, primarily focusing on their half-maximal inhibitory concentrations (IC50). It is important to note that IC50 values can vary depending on the cell line, substrate, and experimental conditions used.
| Inhibitor | Target | IC50 | Cell Line/System | Substrate | Reference |
| Fumitremorgin C | BCRP | Not explicitly stated in provided results, but reverses resistance at µM concentrations. | S1M1-3.2, MCF-7/BCRP | Mitoxantrone, Doxorubicin, Topotecan | |
| Ko143 (FTC analog) | BCRP | ~5 nM (most potent known) | MDCKII-BCRP | Pheophorbide A | |
| This compound | BCRP | Not explicitly stated in provided results. | H460/MX20 | Mitoxantrone | |
| P-gp/BCRP-IN-2 | BCRP | 600 nM | Not specified | Not specified | |
| P-gp/BCRP-IN-2 | P-gp | 1.6 nM | Not specified | Not specified |
Mechanism of Action and Specificity
Both fumitremorgin C and this compound act by directly inhibiting the function of the BCRP transporter, thereby preventing the efflux of its substrates from the cell. This leads to an increased intracellular concentration of chemotherapeutic drugs, restoring their cytotoxic effects in resistant cancer cells.
Fumitremorgin C is a potent and selective inhibitor of BCRP. It does not significantly inhibit other major MDR transporters like P-gp or MRP1 at concentrations where it effectively blocks BCRP. The mechanism is believed to involve direct interaction with the transporter, possibly competing with substrates for binding.
This compound also directly inhibits BCRP, and its mechanism involves the stimulation of BCRP's ATPase activity. Its photo-inducible nature provides a unique mode of action that can be spatially and temporally controlled. The specificity of this compound for BCRP over other transporters has not been as extensively characterized as that of fumitremorgin C in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BCRP inhibitors. Below are representative protocols for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
These assays are used to determine the ability of BCRP inhibitors to sensitize MDR cells to chemotherapeutic drugs.
Protocol:
-
Seed BCRP-overexpressing cells (e.g., MCF-7/BCRP, S1M1-3.2) and their parental sensitive counterparts in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of a chemotherapeutic agent (e.g., mitoxantrone, doxorubicin) in the presence or absence of a fixed concentration of the BCRP inhibitor (fumitremorgin C or this compound).
-
Incubate the cells for 72 hours.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid. Stain with 0.4% SRB solution. Wash with 1% acetic acid and solubilize the dye with 10 mM Tris base. Measure the absorbance at 540 nm.
-
Calculate the IC50 values from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
BCRP-Mediated Efflux Assay using Pheophorbide A
This assay directly measures the inhibitory effect on BCRP's efflux function using a fluorescent substrate.
Protocol:
-
Seed BCRP-overexpressing cells (e.g., MDCKII-BCRP) in 96-well plates.
-
Pre-incubate the cells with various concentrations of the BCRP inhibitor (fumitremorgin C or this compound) for 30-60 minutes.
-
Add the fluorescent BCRP substrate, pheophorbide A, to the wells and incubate for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
A higher intracellular fluorescence in the presence of the inhibitor indicates reduced BCRP-mediated efflux.
Vesicular Transport Assay
This in vitro assay uses membrane vesicles from cells overexpressing BCRP to directly measure the transport of a substrate and its inhibition.
Protocol:
-
Prepare inside-out membrane vesicles from BCRP-overexpressing cells (e.g., HEK293-BCRP).
-
Incubate the vesicles with a radiolabeled or fluorescent BCRP substrate in the presence of ATP and various concentrations of the inhibitor.
-
The reaction is initiated by adding ATP and incubated at 37°C.
-
The reaction is stopped by adding ice-cold stop buffer.
-
The vesicles are collected by rapid filtration, and the amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
Inhibition of transport is observed as a decrease in substrate accumulation in the vesicles in the presence of the inhibitor.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of BCRP inhibition in a cancer cell.
Caption: Workflow for a BCRP-mediated efflux assay.
Conclusion
Both this compound and fumitremorgin C are valuable tools for studying BCRP-mediated multidrug resistance. Fumitremorgin C stands out for its high potency and well-documented specificity, making it a gold standard for in vitro BCRP inhibition studies. However, its toxicity limits its in vivo applications. This compound, with its unique photo-activatable nature, offers an interesting modality for controlled experiments, although more comprehensive data on its potency and specificity are needed for a direct comparison with fumitremorgin C. The development of non-toxic and potent analogs of fumitremorgin C, such as Ko143, represents a significant advancement for potential in vivo and clinical applications. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the need for photo-activation, the desired potency, and the experimental system being used.
References
Dual P-glycoprotein and BCRP Inhibitor: A Comparative Analysis of Bcrp-IN-2
For researchers, scientists, and drug development professionals, understanding the selectivity of transporter inhibitors is paramount. This guide provides a detailed comparison of Bcrp-IN-2, a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), against other key ATP-binding cassette (ABC) transporters.
This compound, an oxadiazole derivative, has emerged as a significant tool in overcoming multidrug resistance (MDR) in cancer cells.[1][2] Its efficacy lies in its ability to inhibit two of the most critical ABC transporters responsible for the efflux of chemotherapeutic agents: P-gp (ABCB1) and BCRP (ABCG2). This dual-action mechanism makes it a promising candidate for enhancing the anti-proliferative effects of cytotoxic drugs in resistant cancer cell lines.[1][2]
Selectivity Profile of this compound
The inhibitory potency of this compound has been quantified through in vitro studies, revealing a nanomolar affinity for P-gp and a sub-micromolar affinity for BCRP. The selectivity of this compound for P-gp and BCRP over other ABC transporters, such as Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1), is a crucial aspect of its pharmacological profile. However, based on the available data, the inhibitory concentration for MRP1 has not been reported.
| Transporter | Gene Name | This compound IC50 |
| P-glycoprotein (P-gp) | ABCB1 | 1.6 nM[1][2] |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | 600 nM[1][2] |
| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Not Reported |
Table 1: Inhibitory Potency (IC50) of this compound against major ABC transporters. The table clearly indicates the high potency of this compound against P-gp, with a significantly higher concentration required to inhibit BCRP.
Experimental Methodologies
The determination of the IC50 values for this compound's inhibition of P-gp and BCRP is typically achieved through well-established in vitro fluorescence-based assays. These assays utilize specific substrates for each transporter and measure the inhibitor's ability to prevent the efflux of these substrates from cells overexpressing the target transporter.
P-glycoprotein (P-gp) Inhibition Assay: Calcein AM Efflux Assay
The Calcein AM assay is a widely used method to assess P-gp activity.
Principle: Calcein AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein. P-gp actively transports the non-fluorescent Calcein AM out of the cell, thereby reducing the intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux of Calcein AM is blocked, leading to its accumulation and subsequent conversion to fluorescent calcein, resulting in a measurable increase in intracellular fluorescence.
Detailed Protocol:
-
Cell Culture: Cells overexpressing P-gp (e.g., MDCK-MDR1 or HT29/DX) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., Verapamil) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Calcein AM is then added to each well at a final concentration of approximately 0.25-1 µM and incubated for a further 30-60 minutes at 37°C, protected from light.[3][4]
-
Signal Termination and Lysis: The incubation is stopped by washing the cells with ice-cold buffer. The cells are then lysed using a lysis buffer (e.g., 1% Triton X-100) to release the intracellular calcein.
-
Fluorescence Measurement: The fluorescence of the lysate is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the Calcein AM assay for P-gp inhibition.
BCRP Inhibition Assay: Pheophorbide A Accumulation Assay
The pheophorbide A (PhA) accumulation assay is a specific method to measure BCRP transporter activity.
Principle: Pheophorbide A, a fluorescent chlorophyll (B73375) catabolite, is a specific substrate of BCRP. Cells overexpressing BCRP will actively efflux PhA, resulting in low intracellular fluorescence. An inhibitor of BCRP, such as this compound, will block this efflux, leading to the accumulation of PhA inside the cells and a corresponding increase in fluorescence.
Detailed Protocol:
-
Cell Culture: Cells overexpressing BCRP (e.g., MDCKII-BCRP) are grown to confluency in a suitable culture vessel.
-
Compound and Substrate Incubation: Exponentially growing cells are incubated for approximately 1 hour at 37°C in their normal growth medium containing pheophorbide A (typically at 10 µM) and varying concentrations of this compound or a known BCRP inhibitor (e.g., Ko143).[5]
-
Cell Harvesting and Washing: Following incubation, the cells are detached (e.g., using trypsin), washed with a cold buffer (e.g., Hanks' solution with 1% FCS), and kept on ice to minimize further transport.[5] All subsequent steps should be performed with minimal light exposure.[5]
-
Flow Cytometry Analysis: The relative intracellular accumulation of pheophorbide A is determined by flow cytometry.[5] The cells are excited with a 488 nm laser, and the emission is detected at around 650 nm.[5]
-
Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity (representing PhA accumulation) against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow of the Pheophorbide A assay for BCRP inhibition.
Signaling and Logical Relationship
This compound's mechanism of action involves the direct inhibition of the P-gp and BCRP transporters. These transporters are ATP-dependent efflux pumps that utilize the energy from ATP hydrolysis to expel a wide range of substrates from the cell, including chemotherapeutic drugs. By inhibiting these transporters, this compound effectively increases the intracellular concentration of these drugs, thereby enhancing their cytotoxic effects on cancer cells.
Caption: Logical relationship of this compound's inhibitory action.
References
A Researcher's Guide to Replicating Findings on BCRP Inhibitor Bcrp-IN-2
For researchers in drug development and cancer biology, the accurate replication of published findings is a cornerstone of scientific progress. This guide provides a comprehensive overview of the experimental data and protocols necessary to evaluate the activity of Bcrp-IN-2, a quinazolinamine-based inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This document compares its performance with other known BCRP inhibitors, offering a framework for rigorous, independent verification.
Comparative Analysis of BCRP Inhibitory Activity
This compound (also referred to as compound 33 in its primary publication) is an azide-containing quinazolinamine derivative that demonstrates inhibitory activity against the BCRP transporter.[1][2] A key feature of this compound is its enhanced inhibitory effect upon activation with ultraviolet (UV) light, making it a potential photoaffinity label to probe BCRP-ligand interactions.[1][2][3] For comparison, we include data for Ko143, a potent and widely used BCRP inhibitor, and Elacridar, a dual inhibitor of BCRP and P-glycoprotein (P-gp).
| Compound | Target(s) | IC50 (BCRP) | Cell Line for IC50 Determination | Substrate Used in Assay | Key Mechanistic Finding | Primary Publication |
| This compound (Compound 33) | BCRP | Not explicitly reported | H460/MX20 (BCRP-overexpressing) | Mitoxantrone (B413) | Stimulates BCRP's ATP hydrolysis; increased inhibition after UV activation. | Cai et al., Biomolecules, 2023[1] |
| P-gp/BCRP-IN-2 (Compound 15) | P-gp, BCRP | 600 nM | Not explicitly reported | Not explicitly reported | Dual inhibitor with high potency for P-gp. | Braconi et al., Eur J Med Chem, 2023[4][5] |
| Ko143 | BCRP | ~10-fold more potent than FTC | Not explicitly reported | Not explicitly reported | A well-established potent and specific BCRP inhibitor. | N/A |
| Elacridar (GF120918) | P-gp, BCRP | 0.31 µM | Not explicitly reported | Mitoxantrone | Dual inhibitor; increases oral bioavailability of BCRP substrates. | N/A |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: NCI-H460/MX20, a human non-small cell lung cancer cell line overexpressing BCRP, is a suitable model.[1][3] This cell line is resistant to mitoxantrone, a known BCRP substrate.
-
Culture Conditions: Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. The drug resistance phenotype should be maintained by the periodic addition of mitoxantrone to the culture medium.
BCRP Inhibition Assay (Mitoxantrone Accumulation)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent BCRP substrate, such as mitoxantrone, from BCRP-overexpressing cells.
-
Cell Seeding: Seed H460/MX20 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound or other inhibitors for 2 hours.
-
Substrate Addition: Add the BCRP substrate, mitoxantrone (e.g., at a final concentration of 10 µM), to the wells and incubate for an additional 2 hours.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.
-
Fluorescence Measurement: Measure the intracellular fluorescence of mitoxantrone using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence compared to untreated control cells indicates BCRP inhibition.
ATPase Activity Assay
This assay determines if the inhibitor interacts with the ATP-binding domain of BCRP, which is essential for its transport function. This compound has been shown to stimulate the ATP hydrolysis of the BCRP transporter.[1][3]
-
Membrane Vesicle Preparation: Prepare membrane vesicles from BCRP-overexpressing cells.
-
Assay Reaction: Incubate the membrane vesicles with the test compound in the presence of ATP.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., vanadate-based detection). An increase in phosphate release compared to the basal level indicates that the compound stimulates BCRP's ATPase activity.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Workflow for assessing this compound's inhibitory activity.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers [iris.unito.it]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Bcrp-IN-2
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Bcrp-IN-2, a BCRP (Breast Cancer Resistance Protein) inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with care. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. |
| Body Protection | A lab coat should be worn to prevent skin contact. |
Step-by-Step Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and potential health risks.
-
Waste Collection :
-
Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[3]
-
For liquid waste, it is advisable to use secondary containment to prevent spills.[2]
-
-
Labeling :
-
Clearly label the hazardous waste container with a completed Environmental Health and Safety (EHS) Hazardous Waste Label as required by your institution.[2]
-
The label must include the full chemical name ("this compound"), the CAS number (2953730-35-1), the quantity of waste, the date of generation, the laboratory and room number, and the Principal Investigator's name and contact information.
-
Avoid using abbreviations or chemical formulas on the main label.[2]
-
-
Storage :
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[2]
-
Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.
-
-
Disposal of Empty Containers :
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble) must be collected and disposed of as hazardous waste.[2] For highly toxic or potent compounds, it is best practice to collect the first three rinses.[2]
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.[2]
-
-
Request for Pickup :
-
Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[2]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
Essential Safety and Handling Precautions for Bcrp-IN-2
As a BCRP (Breast Cancer Resistance Protein) inhibitor, Bcrp-IN-2 is designed to be biologically active.[1] Its primary function is to inhibit the BCRP transporter, also known as ABCG2, which plays a role in multidrug resistance in cancer cells and in the transport of various substances across cellular membranes.[2][3] Given its intended biological activity and the lack of specific safety data, a conservative approach to handling is paramount.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE should be considered mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. Double gloving is recommended. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powder form to prevent inhalation. |
Operational and Disposal Plans
A clear and well-defined operational and disposal plan is critical for the safe management of this compound in a laboratory setting.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Handling:
-
All manipulations of this compound, especially of the solid compound, should be conducted within a chemical fume hood to minimize inhalation risk.
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Avoid the creation of dust or aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling research chemicals of unknown toxicity. It is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. Researchers should always consult their institution's safety office for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
